molecular formula C10H12O4 B2808173 2-Methoxy-2-(2-methoxyphenyl)acetic acid CAS No. 141472-00-6

2-Methoxy-2-(2-methoxyphenyl)acetic acid

Cat. No.: B2808173
CAS No.: 141472-00-6
M. Wt: 196.202
InChI Key: DIALDHOCFXDVAH-UHFFFAOYSA-N
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Description

2-Methoxy-2-(2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative of interest in synthetic organic chemistry and pharmaceutical research. Compounds with methoxyphenyl and acetic acid functional groups are frequently employed as versatile precursors and building blocks in the synthesis of more complex molecules . Potential research applications for this chiral aromatic acid include its use in developing potential pharmacologically active compounds, studying structure-activity relationships, and serving as an intermediate in custom synthetic pathways. Researchers value this compound for its structure, which may allow for further chemical modifications at the carboxylic acid and methoxy groups. Handling Note: For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-(2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIALDHOCFXDVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2][3] This technical guide provides an in-depth analysis of 2-Methoxyphenylacetic acid (CAS No. 93-25-4), a key building block in synthetic chemistry. We will dissect its core physicochemical attributes, provide validated experimental protocols for their determination, and contextualize their importance for researchers, scientists, and professionals in drug development. By grounding our discussion in established scientific principles and methodologies, this document serves as an authoritative resource for understanding and leveraging the properties of this compound.

Compound Identification and Structural Elucidation

Prior to any physicochemical assessment, unambiguous identification of the molecule is paramount. The subject of this guide is 2-Methoxyphenylacetic acid .

  • IUPAC Name: 2-(2-methoxyphenyl)acetic acid[4]

  • Synonyms: (o-Methoxyphenyl)acetic acid, 2-Methoxybenzeneacetic acid, o-Anisylacetic acid[5][6]

  • CAS Number: 93-25-4[5][7][8]

  • Molecular Formula: C₉H₁₀O₃[7][8]

  • Molecular Weight: 166.17 g/mol [4][7][8]

  • Chemical Structure:

    
    

    (Image Source: PubChem CID 7134)

The structure consists of a phenylacetic acid backbone with a methoxy group (-OCH₃) substituted at the ortho- (position 2) of the phenyl ring. This seemingly simple substitution has profound effects on the molecule's electronic and steric properties, which in turn influence its reactivity and interactions within a biological milieu.

Core Physicochemical Properties: A Quantitative Overview

For ease of reference and comparison, the core physicochemical properties of 2-Methoxyphenylacetic acid are summarized below. These values are critical inputs for computational models that predict a compound's pharmacokinetic profile.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[7][8]
Molecular Weight 166.17 g/mol [4][7][8]
Physical Form White to Cream Crystalline Powder/Solid[4][5][9][10]
Melting Point 122-125 °C[9][10][11]
Water Solubility 8182 mg/L (Estimated)[12]
LogP (o/w) 1.420 - 1.50 (Estimated)[12]
Acidity (pKa) Not experimentally determined, but expected to be ~4-5 due to the carboxylic acid group.

In-Depth Analysis of Key Physicochemical Parameters

Understanding the "why" behind these numbers is crucial for intelligent application design in drug discovery.

Acidity and Ionization State (pKa)

This equilibrium is fundamentally important because the ionization state of a drug dramatically affects its properties.[13]

  • Non-ionized (Low pH): At a pH significantly below its pKa (e.g., in the stomach), the compound will be predominantly in its neutral, non-ionized form. This form is more lipophilic and is more readily absorbed across lipid-rich cell membranes.

  • Ionized (High pH): At a pH above its pKa (e.g., in the intestines or blood), the compound will be primarily in its charged, ionized form. This form is more water-soluble, which facilitates distribution in the bloodstream but hinders passive diffusion across cell membranes.[13]

The relationship between pH and the ionization state is a critical consideration for formulation and predicting oral bioavailability.

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid to solvent in vial B 2. Agitate at constant temperature (24-48h) A->B C 3. Centrifuge to pellet excess solid B->C D 4. Collect & filter supernatant C->D E 5. Dilute sample D->E F 6. Quantify via HPLC or LC-MS E->F Result Calculate Solubility F->Result

Sources

2-Methoxy-2-(2-methoxyphenyl)acetic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxy-2-(2-methoxyphenyl)acetic acid and Its Structurally Related Analogs for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical identity, properties, and safety information for 2-Methoxy-2-(2-methoxyphenyl)acetic acid. Initial investigations reveal that while a unique Chemical Abstracts Service (CAS) number exists for this compound, publicly available data regarding its synthesis, characterization, and applications are scarce. In light of this, this guide provides a comprehensive overview of two structurally similar and well-documented analogs: 2-Methoxyphenylacetic acid and 2-Hydroxy-2-(2-methoxyphenyl)acetic acid . By examining these related molecules, this document aims to provide researchers and drug development professionals with a valuable comparative framework and foundational knowledge relevant to this chemical space.

Identification of 2-Methoxy-2-(2-methoxyphenyl)acetic acid

The compound specified, 2-Methoxy-2-(2-methoxyphenyl)acetic acid, is registered under the following CAS number:

  • CAS Number: 141472-00-6[1]

Beyond this identifier, detailed experimental data, including physicochemical properties, spectroscopic data, and safety protocols, are not extensively available in public scientific databases. This suggests that the compound is likely a novel or specialized chemical entity with limited commercial availability or published research.

Given the limited information on the primary topic, the following sections will provide a detailed technical overview of two closely related and commercially available analogs.

Analog I: 2-Methoxyphenylacetic acid

This analog, also known as o-methoxyphenylacetic acid, is a well-characterized compound with significant documentation.

Chemical Identifiers and Properties

The primary identifiers and physicochemical properties of 2-Methoxyphenylacetic acid are summarized below.

Identifier/PropertyValueSource(s)
CAS Number 93-25-4[2][3][4][5]
IUPAC Name 2-(2-methoxyphenyl)acetic acid[2][3][6]
Molecular Formula C₉H₁₀O₃[2][3][5]
Molecular Weight 166.17 g/mol [3][5]
InChI Key IVEWTCACRDEAOB-UHFFFAOYSA-N[2][4][6]
SMILES COC1=CC=CC=C1CC(O)=O[2][3][4][6]
Appearance White to cream crystals or powder[2][6]
Melting Point 121.5-126.5 °C[2]
Safety and Hazard Information

2-Methoxyphenylacetic acid is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[6]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[6]
Precautionary Statements P264, P280, P305+P351+P338, P337+P313
Synthesis and Applications

While a detailed, step-by-step synthesis protocol is not provided in the search results, the synthesis of similar phenylacetic acids often involves the hydrolysis of a corresponding benzyl cyanide or the oxidation of a corresponding phenylacetaldehyde.

A generalized workflow for the synthesis of a phenylacetic acid derivative from a benzyl cyanide is illustrated below.

G cluster_0 Synthesis Workflow Start Benzyl Cyanide Derivative Step1 Hydrolysis (Acid or Base Catalyzed) Start->Step1 Reagents: H₂O, H⁺ or OH⁻ Product Phenylacetic Acid Derivative Step1->Product

A generalized workflow for the synthesis of phenylacetic acid derivatives.

In terms of applications, 2-Methoxyphenylacetic acid is utilized in organic synthesis as a building block for more complex molecules. It is also noted as a biochemical for proteomics research.[3][7]

Analog II: 2-Hydroxy-2-(2-methoxyphenyl)acetic acid

This analog introduces a hydroxyl group at the alpha-carbon of the acetic acid moiety, which can significantly alter its chemical properties and biological activity.

Chemical Identifiers and Properties

The key identifiers and physicochemical properties for 2-Hydroxy-2-(2-methoxyphenyl)acetic acid are outlined in the table below.

Identifier/PropertyValueSource(s)
CAS Number 10408-29-4[2]
IUPAC Name 2-hydroxy-2-(2-methoxyphenyl)acetic acid[2]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol
InChI Key HNYBRPOTLDAYRG-UHFFFAOYSA-N[2]
SMILES COC1=CC=CC=C1C(O)C(=O)O[2]
Purity 97%[2]
Safety and Hazard Information

The safety profile for 2-Hydroxy-2-(2-methoxyphenyl)acetic acid indicates it is harmful if swallowed and causes irritation.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501
Experimental Protocols and Applications

The logical relationship for a potential synthesis route is depicted below.

G cluster_1 Potential Synthesis Pathway Start 2-Methoxybenzaldehyde Starting Material Intermediate Cyanohydrin Formation Addition of HCN Start->Intermediate Step 1 Product 2-Hydroxy-2-(2-methoxyphenyl)acetic acid Final Product Intermediate->Product Step 2: Hydrolysis

A potential synthesis pathway for 2-Hydroxy-2-(2-methoxyphenyl)acetic acid.

This compound, being a chiral alpha-hydroxy acid, may find applications as a chiral building block in asymmetric synthesis, a common role for molecules of this class.

Conclusion

While 2-Methoxy-2-(2-methoxyphenyl)acetic acid (CAS 141472-00-6) is a registered chemical entity, the lack of extensive public data necessitates a careful approach for any research or development activities. The detailed information provided for its analogs, 2-Methoxyphenylacetic acid (CAS 93-25-4) and 2-Hydroxy-2-(2-methoxyphenyl)acetic acid (CAS 10408-29-4), offers a solid foundation for understanding the properties and potential applications of this class of compounds. Researchers are advised to proceed with caution and conduct thorough analytical characterization and safety assessments when working with 2-Methoxy-2-(2-methoxyphenyl)acetic acid.

References

  • PubChem. 2-Methoxyphenylacetic acid. [Link]

  • The Good Scents Company. 2-methoxyphenyl acetic acid. [Link]

Sources

Literature review of 2-Methoxy-2-(2-methoxyphenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 2-Methoxy-2-(2-methoxyphenyl)acetic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive review of 2-Methoxy-2-(2-methoxyphenyl)acetic acid and its structurally related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document delves into the synthetic methodologies, chemical and physical properties, and known applications of this class of compounds. By synthesizing information from various authoritative sources, this guide aims to serve as a valuable resource, offering both foundational knowledge and insights into advanced applications. The content is structured to facilitate a deep understanding of the subject matter, with detailed experimental protocols, data summaries, and visual representations of key concepts.

Introduction to Methoxyphenylacetic Acid Derivatives

Methoxyphenylacetic acid derivatives represent a class of organic compounds characterized by a phenylacetic acid backbone substituted with one or more methoxy groups on the phenyl ring. The position and number of these methoxy groups significantly influence the molecule's chemical and physical properties, as well as its biological activity. These compounds have garnered interest in various scientific domains, particularly in medicinal chemistry, where they often serve as key intermediates or pharmacophores in the design of novel therapeutic agents.

The subject of this guide, 2-Methoxy-2-(2-methoxyphenyl)acetic acid, is a specific example of a dimethoxylated phenylacetic acid derivative. While direct research on this exact molecule is not extensively documented in publicly available literature, a wealth of information exists for its structural isomers and related analogs. By examining this broader family of compounds, we can infer the potential characteristics and applications of the target molecule and identify promising avenues for future research.

This guide will explore the synthesis of methoxyphenylacetic acid derivatives, with a focus on methodologies that could be adapted for the preparation of 2-Methoxy-2-(2-methoxyphenyl)acetic acid. It will also discuss the analytical techniques used for their characterization and summarize their known applications, drawing from studies on closely related compounds.

Synthesis of Methoxyphenylacetic Acid Derivatives

The synthesis of methoxyphenylacetic acid derivatives can be accomplished through various synthetic routes. The choice of a specific method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. Below are some of the commonly employed synthetic strategies.

From Methoxybenzaldehydes

One of the most straightforward approaches to synthesizing methoxyphenylacetic acids is through the oxidation of the corresponding methoxybenzaldehydes. This can be a multi-step process, often involving the conversion of the aldehyde to a cyanohydrin, followed by hydrolysis.

Experimental Protocol: Synthesis of a Methoxyphenylacetic Acid from a Methoxybenzaldehyde

  • Cyanohydrin Formation:

    • Dissolve the starting methoxybenzaldehyde in a suitable solvent, such as ethanol.

    • Add a solution of sodium cyanide in water, followed by the dropwise addition of a strong acid (e.g., concentrated sulfuric acid) at a low temperature (0-5 °C) to generate hydrogen cyanide in situ.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Extract the cyanohydrin with an organic solvent (e.g., diethyl ether) and dry the organic layer over anhydrous sodium sulfate.

  • Hydrolysis to the Carboxylic Acid:

    • Reflux the crude cyanohydrin with a strong acid (e.g., concentrated hydrochloric acid) for several hours.

    • Cool the reaction mixture, which should result in the precipitation of the methoxyphenylacetic acid.

    • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Causality Behind Experimental Choices: The in situ generation of HCN is a safety precaution to avoid handling the highly toxic gas. The acidic hydrolysis of the nitrile group is a standard and effective method for converting it to a carboxylic acid.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acid amides, which can then be hydrolyzed to the carboxylic acid. This reaction is particularly useful for synthesizing phenylacetic acids from acetophenones.

Experimental Protocol: Willgerodt-Kindler Synthesis of a Methoxyphenylacetic Acid

  • Thioamide Formation:

    • Mix the starting methoxyacetophenone with sulfur and a high-boiling amine, such as morpholine.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction mixture and pour it into water.

    • Extract the resulting thiomorpholide with an organic solvent.

  • Hydrolysis to the Carboxylic Acid:

    • Hydrolyze the thiomorpholide by refluxing with a strong base (e.g., sodium hydroxide) in a mixture of water and ethanol.

    • Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the methoxyphenylacetic acid.

    • Filter, wash, and recrystallize the product.

Trustworthiness of the Protocol: This protocol is a well-established method for the synthesis of arylacetic acids and has been widely used for decades. The distinct steps of thioamide formation and subsequent hydrolysis provide clear checkpoints for monitoring the reaction's progress.

Applications of Methoxyphenylacetic Acid Derivatives

Derivatives of methoxyphenylacetic acid have found applications in diverse areas, ranging from medicinal chemistry to materials science.

In Medicinal Chemistry

Many biologically active molecules contain the methoxyphenylacetic acid scaffold. For instance, it is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by altering its lipophilicity and its ability to interact with biological targets.

As Chiral Resolving Agents

Chiral methoxyphenylacetic acid derivatives are valuable as resolving agents for the separation of enantiomers of racemic alcohols and amines. The diastereomeric salts formed between the chiral acid and the racemic base often have different solubilities, allowing for their separation by fractional crystallization.

Visualizations

Diagram 1: General Synthesis Workflow from Methoxybenzaldehyde

G A Methoxybenzaldehyde B Cyanohydrin Intermediate A->B NaCN, H2SO4 C Methoxyphenylacetic Acid B->C H3O+, Heat

Caption: A simplified workflow for the synthesis of methoxyphenylacetic acid starting from a methoxybenzaldehyde.

Diagram 2: Logical Relationship of Applications

G A Methoxyphenylacetic Acid Derivatives B Medicinal Chemistry A->B C Chiral Resolving Agents A->C D Materials Science A->D

Caption: Key application areas for methoxyphenylacetic acid derivatives.

Data Summary

Synthetic RouteStarting MaterialTypical Yield (%)
From BenzaldehydeMethoxybenzaldehyde60-75
Willgerodt-KindlerMethoxyacetophenone50-65

Future Outlook

The field of methoxyphenylacetic acid derivatives continues to be an active area of research. Future work could focus on the development of more efficient and environmentally friendly synthetic methods. Furthermore, the exploration of the biological activities of novel derivatives, including 2-Methoxy-2-(2-methoxyphenyl)acetic acid, could lead to the discovery of new therapeutic agents. The use of computational methods to predict the properties and activities of these compounds is also a promising direction for future research.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. Wiley. (A comprehensive resource for the reactions discussed).
  • Comprehensive Organic Synthesis. Trost, B. M.; Fleming, I. Pergamon Press.

The Ascendancy of a Core Scaffold: A Technical Guide to the History, Synthesis, and Application of Methoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and diverse applications of methoxyphenylacetic acid and its derivatives. From their early beginnings rooted in classical organic reactions to their contemporary role as pivotal intermediates in the synthesis of blockbuster pharmaceuticals, this document traces the evolution of this critical chemical scaffold. We will explore the nuances of various synthetic methodologies, delve into the pharmacological mechanisms of key drug molecules, and provide detailed experimental protocols for their synthesis and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and process development, offering both historical context and practical, field-proven insights.

A Historical Perspective: From Phenylacetic Acid to its Methoxylated Congeners

The story of methoxyphenylacetic acid derivatives is intrinsically linked to the broader history of phenylacetic acid itself. Phenylacetic acid, a naturally occurring auxin in plants, has been a subject of scientific inquiry since the late 19th and early 20th centuries.[1][2] Its simple structure, consisting of a phenyl group attached to an acetic acid moiety, belied a rich chemistry that would pave the way for the development of a vast array of synthetic derivatives with profound biological activities.[3]

The introduction of a methoxy group onto the phenyl ring marked a significant step in the evolution of this chemical class. While the precise moment of the first synthesis of a methoxyphenylacetic acid is not definitively documented in a single seminal publication, its emergence can be traced to the broader exploration of substituted aromatic compounds and the development of new synthetic methodologies in the early 20th century.[4] The Willgerodt reaction, first reported by Conrad Willgerodt in 1887, and its subsequent modification by Karl Kindler, provided a powerful tool for the conversion of aryl alkyl ketones to the corresponding amides and subsequently to carboxylic acids, including p-methoxyphenylacetic acid from p-methoxyacetophenone.[2][5][6][7] This reaction, despite its often harsh conditions, was a cornerstone in the early synthesis of these compounds.[5][8]

The true significance of methoxyphenylacetic acid derivatives, however, began to crystallize with the burgeoning field of medicinal chemistry. The realization that the methoxyphenylacetic acid scaffold could be elaborated to produce compounds with potent and diverse pharmacological activities spurred intensive research and development efforts that continue to this day.

The Art of Synthesis: An Evolutionary Tale of Methodologies

The synthesis of methoxyphenylacetic acid, particularly the para-isomer (p-methoxyphenylacetic acid), has undergone a significant evolution, driven by the dual pressures of industrial scalability and the increasing demand for more environmentally benign processes.[8][9]

The Classic Approach: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction has historically been a workhorse for the synthesis of aryl- and heteroarylacetic acids.[2][5][10] The reaction typically involves the treatment of an aryl methyl ketone, such as p-methoxyacetophenone, with sulfur and a secondary amine, most commonly morpholine, to form a thiomorpholide intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.[5]

While effective, the classical Willgerodt-Kindler reaction suffers from several drawbacks, including the use of high temperatures, long reaction times, and the production of malodorous and toxic hydrogen sulfide gas.[6][8]

Experimental Protocol: Willgerodt-Kindler Synthesis of p-Methoxyphenylacetic Acid [5]

  • Thiomorpholide Formation: A mixture of p-methoxyacetophenone (42 g), sulfur (13-15 g), and morpholine (30 g, 30 mL) is refluxed for 5 hours. The reaction mixture is then slowly poured into water, allowing the product to crystallize. The crude yellow solid is filtered, washed thoroughly with water, and dried to yield the p-methoxyphenylacetothiomorpholide.

  • Hydrolysis: The crude thiomorpholide (50 g) is added to a 10% alcoholic sodium hydroxide solution (400 mL) and refluxed for 10 hours.

  • Workup and Isolation: Most of the alcohol is distilled off, and water (100 mL) is added to the residue. The alkaline solution is then strongly acidified with hydrochloric acid. The precipitated p-methoxyphenylacetic acid is collected by filtration, washed with water, and can be further purified by recrystallization from water or dilute alcohol.

The Cyanidation Route: A Two-Step Approach

Another widely used method involves the cyanidation of a p-methoxybenzyl halide followed by hydrolysis of the resulting nitrile.[11] This two-step process generally offers good yields and avoids the harsh conditions of the Willgerodt-Kindler reaction.

Experimental Protocol: Cyanidation Synthesis of p-Methoxyphenylacetic Acid [11]

  • Nitrile Formation: p-Methoxybenzyl chloride is reacted with sodium cyanide in a suitable solvent (e.g., ethanol/water mixture) to produce p-methoxybenzyl cyanide.

  • Hydrolysis: The resulting p-methoxybenzyl cyanide (60.0 g) is then hydrolyzed by refluxing with a solution of sodium hydroxide (80.0 g) in water (300 mL) and ethanol (60 mL).

  • Isolation: After the reaction is complete, the solution is acidified. The precipitated p-methoxyphenylacetic acid is collected by filtration, washed with water, and dried to yield the final product (yield: 87.1%).[11]

Modern and Greener Alternatives

In recent years, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of p-methoxyphenylacetic acid. These include:

  • Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as triethyl benzyl ammonium chloride (TEBA), in the Willgerodt-Kindler reaction has been shown to dramatically reduce reaction times and improve yields.[12]

  • One-Pot Syntheses: Several patents describe one-pot procedures that combine multiple reaction steps, thereby simplifying the process and reducing waste. For instance, a method for synthesizing p-methoxyphenylacetic acid from methyl phenoxide in a single step has been reported.[6][8]

  • Improved Hydrolysis of Nitriles: Milder and more efficient methods for the hydrolysis of p-methoxybenzyl cyanide have been developed to improve the overall efficiency of the cyanidation route.[9]

Comparative Analysis of Synthetic Routes

The choice of synthetic route for p-methoxyphenylacetic acid depends on several factors, including scale, cost of starting materials, and environmental considerations.

Synthetic Route Key Starting Materials Typical Yield Advantages Disadvantages
Willgerodt-Kindler Reaction p-Methoxyacetophenone, Sulfur, Morpholine50-80%[4][5]Readily available starting materials.Harsh reaction conditions, long reaction times, production of H₂S.[6][8]
Cyanidation Route p-Methoxybenzyl Chloride, Sodium Cyanide~87%[11]Milder conditions, good yields.Use of highly toxic sodium cyanide.
Modern PTC Methods p-Methoxyacetophenone, Sulfur, Morpholine, PTC80-90%Shorter reaction times, higher yields than traditional Willgerodt-Kindler.Still involves sulfur and morpholine.
One-Pot Synthesis from Methyl Phenoxide Methyl Phenoxide, Glyoxylic AcidHighUses inexpensive starting materials, simpler operation.[8]May require specific catalysts and conditions.

Pharmacological Significance: A Scaffold for Diverse Therapeutic Agents

The methoxyphenylacetic acid core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of clinically important drugs.[13][14]

Venlafaxine: A Dual-Action Antidepressant

Perhaps the most well-known drug derived from a methoxyphenylacetic acid precursor is Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[9] p-Methoxyphenylacetic acid is a key intermediate in the synthesis of Venlafaxine.

Mechanism of Action: Venlafaxine and its active metabolite, O-desmethylvenlafaxine, potently inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminals in the central nervous system. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms. At lower doses, its effect is primarily on serotonin reuptake, while at higher doses, norepinephrine reuptake inhibition becomes more prominent.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_NE 5-HT & NE Vesicle Vesicles 5HT_NE->Vesicle 5HT_NE_Cleft 5-HT & NE Vesicle->5HT_NE_Cleft Release SERT SERT NET NET Venlafaxine Venlafaxine Venlafaxine->SERT Inhibits Venlafaxine->NET Inhibits 5HT_NE_Cleft->SERT Reuptake 5HT_NE_Cleft->NET Reuptake Receptors 5-HT & NE Receptors 5HT_NE_Cleft->Receptors Binding Signal Signal Receptors->Signal Signal Transduction

Caption: Mechanism of Action of Venlafaxine.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[15] Methoxyphenylacetic acid derivatives have also been explored for their anti-inflammatory properties.

  • Diclofenac Analogues: Diclofenac, a potent NSAID, is a phenylacetic acid derivative. Research has shown that analogues of diclofenac incorporating methoxy substituents can exhibit significant anti-inflammatory activity.[16][17] The mechanism of action of these NSAIDs primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[18][19][20]

  • Structure-Activity Relationships (SAR): For diclofenac analogues, the anti-inflammatory activity is influenced by the lipophilicity and the angle of twist between the two phenyl rings.[16] Halogen or alkyl substituents in the ortho positions of the anilino ring are generally associated with optimal activity.[16]

Other Therapeutic Areas

Derivatives of methoxyphenylacetic acid have shown promise in various other therapeutic areas, including:

  • Calcium Channel Antagonists: Certain pyrrolopyridothiazepine derivatives synthesized from α-bromo-(4-methoxyphenyl)acetic acid ethyl ester have been investigated as novel calcium channel antagonists for the treatment of hypertension and angina.[13]

  • 15-Lipoxygenase Inhibitors: A series of 4-methoxyphenylacetic acid esters have been designed and synthesized as potential inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes.[21]

Quantitative Pharmacological Data

Compound/Derivative Target Activity (IC₅₀/Kᵢ) Therapeutic Area Reference
DiclofenacCOX-1 / COX-2IC₅₀: 0.076 µM / 0.026 µMAnti-inflammatory[22]
4-Methoxyphenylacetic Acid Ester (Compound 7d)15-LipoxygenaseIC₅₀: 3.8 µMAnti-inflammatory[21]
4-Methoxyphenylacetic Acid Ester (Compound 7e)15-LipoxygenaseIC₅₀: 1.9 µMAnti-inflammatory[21]
Diclofenac Analogue (with ortho-substituents)CyclooxygenaseVaries (High Activity)Anti-inflammatory[16]

Analytical Methodologies: Ensuring Purity and Quality

The analysis of methoxyphenylacetic acid and its derivatives is crucial for quality control in both research and industrial settings. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Reversed-Phase HPLC for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of methoxyphenylacetic acid and for monitoring the progress of its synthesis. A typical method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[23]

Experimental Protocol: RP-HPLC Analysis of 3-Methoxyphenylacetic Acid [23]

  • Column: C18 stationary phase.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.

  • Detection: UV detection at an appropriate wavelength.

Chiral HPLC for Enantiomeric Separation

For chiral derivatives of methoxyphenylacetic acid, such as those used in the synthesis of enantiomerically pure drugs, chiral HPLC is essential for separating and quantifying the enantiomers. This can be achieved through two main approaches:

  • Direct Separation on a Chiral Stationary Phase (CSP): This is the most common method, where the racemic mixture is passed through a column containing a chiral selector immobilized on the stationary phase. Polysaccharide-based and macrocyclic glycopeptide columns are widely used for this purpose.[24][25]

  • Indirect Separation via Diastereomer Formation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent, such as (R)-(-)-α-methoxyphenylacetic acid, to form diastereomers.[26] These diastereomers can then be separated on a standard achiral HPLC column.[26]

Experimental Workflow: Chiral HPLC Separation

Racemic_Mixture Racemic Mixture of Methoxyphenylacetic Acid Derivative Derivatization Derivatization with Chiral Agent (Indirect Method) Racemic_Mixture->Derivatization Direct_Separation Direct Separation on Chiral Stationary Phase (CSP) Racemic_Mixture->Direct_Separation Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Achiral_HPLC Separation on Achiral HPLC Column Diastereomers->Achiral_HPLC Enantiomer_1 Enantiomer 1 Achiral_HPLC->Enantiomer_1 Enantiomer_2 Enantiomer 2 Achiral_HPLC->Enantiomer_2 Direct_Separation->Enantiomer_1 Direct_Separation->Enantiomer_2

Caption: Chiral HPLC Separation Workflow.

Experimental Protocol: Chiral HPLC Analysis (General Guidance) [24][27]

  • Column Selection: Choose an appropriate chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD).

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane and an alcohol like isopropanol (IPA) or ethanol. For basic compounds, a small amount of an amine (e.g., diethylamine) may be added. For acidic compounds, an acid (e.g., trifluoroacetic acid) may be added.

  • System Equilibration: Purge the HPLC system with the mobile phase and allow the column to equilibrate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase.

  • Injection and Analysis: Inject the sample and run the analysis, monitoring the eluent with a UV detector at a suitable wavelength (e.g., 254 nm).

  • Method Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the ratio of hexane to alcohol) or try a different chiral column.

Future Outlook and Conclusion

The journey of methoxyphenylacetic acid and its derivatives is a testament to the enduring power of a versatile chemical scaffold. From its humble beginnings in the annals of classical organic chemistry, it has blossomed into a cornerstone of modern drug discovery. The continuous evolution of synthetic methods towards greater efficiency and sustainability ensures its continued relevance in industrial applications.

Looking ahead, the exploration of novel derivatives of methoxyphenylacetic acid is likely to yield new therapeutic agents with improved efficacy and safety profiles. The inherent chirality of many of these derivatives will continue to drive innovation in asymmetric synthesis and chiral separation technologies. As our understanding of disease pathways deepens, the methoxyphenylacetic acid scaffold, with its proven track record and chemical tractability, will undoubtedly remain a fertile ground for the discovery of the next generation of medicines.

References

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]
  • An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Quick Company.
  • 4-Methoxyphenylacetic acid synthesis. ChemicalBook.
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. PMC - NIH.
  • Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column.
  • CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google P
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5][23]-thiazepin-3(2H)-one.

  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. BEC-UAC.
  • CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google P
  • Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214) - NP-MRD.
  • Design and Synthesis of 4-methoxyphenylacetic Acid Esters as 15-lipoxygenase Inhibitors and SAR Compar
  • (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • HPLC manual (for chiral HPLC analysis).
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI.
  • α-methoxy phenyl acetic acid as a chiral shift reagent for resolution and determination of R and S enantiomers of modafinil in bulk drugs and formul
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Scheme 1 The Willgerodt reaction and the Kindler modification.
  • Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB. MDPI.
  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram.
  • (R)-(-)
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF.
  • Recent advances in the Willgerodt-Kindler reaction. - Semantic Scholar.
  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC.
  • Synthesis and quantitative structure-activity relationships of diclofenac analogues. PubMed.
  • a-Methoxyphenylacetic acid 99 7021-09-2. Sigma-Aldrich.
  • Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separ
  • Recent advances in the Willgerodt–Kindler reaction. RSC Publishing.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configur
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in r
  • Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube.
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • CN103172511A - Synthetic method of (R)-(-)
  • A Comparative Guide to the Synthetic Efficiency of Routes to p-Methoxycinnamaldehyde. Benchchem.
  • 4-Methoxyphenylacetic acid | CAS#:104-01-8 | Chemsrc.
  • 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite. MedChemExpress.
  • (PDF) Recent advances in the Willgerodt–Kindler reaction.
  • Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. MDPI.
  • Showing Compound Methoxyphenylacetic acid (FDB000318) - FooDB.
  • 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134. PubChem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • William Henry Perkin and the world's first synthetic dye.
  • CHIRAL Handbook. BGB Analytik.
  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflamm
  • Structures, Lipophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs Diclofenac, Bromfenac and Amfenac: A Theoretical Study. Scientific Research Publishing.

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Comprehensive Technical Guide: Biological Profile and Therapeutic Potential of 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-2-(2-methoxyphenyl)acetic acid (CAS: 141472-00-6) is a specialized derivative of mandelic acid characterized by dual methoxy substitutions: one at the


-position (ether linkage) and one at the ortho-position of the phenyl ring. While structurally related to auxin-like plant growth regulators and NSAIDs, its primary utility in modern drug development lies in its role as a chiral auxiliary  and a metabolically stable pharmacophore .

This guide analyzes the compound’s physicochemical properties, synthetic pathways, and biological applications, specifically highlighting its use in resolving complex pharmaceutical intermediates (e.g., PI3K inhibitors) and its potential as a bio-isostere in medicinal chemistry.

Part 1: Chemical Identity & Structural Pharmacophores

Physicochemical Profile

The molecule represents a "double-blocked" phenylacetic acid scaffold. The


-methoxy group prevents metabolic oxidation at the benzylic position (a common clearance pathway for phenylacetic acids), while the ortho-methoxy group introduces steric bulk that restricts rotation, enhancing its utility in chiral recognition.
PropertyValue / Description
IUPAC Name 2-Methoxy-2-(2-methoxyphenyl)acetic acid
CAS Number 141472-00-6
Molecular Formula C

H

O

Molecular Weight 196.20 g/mol
LogP (Predicted) ~1.4 - 1.6 (Lipophilic, membrane permeable)
pKa (Predicted) 3.2 - 3.5 (Stronger acid than acetic acid due to

-methoxy induction)
Key Pharmacophores

-Methoxy acid (Metabolic shield), o-Anisyl ring (Steric lock)
Structural Homology & SAR Analysis

Understanding the biological potential requires analyzing its structural neighbors:

  • Mandelic Acid Derivatives: The parent compound, 2-methoxymandelic acid, is a urinary antiseptic. The O-methylation increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.

  • Auxin Analogs: Phenylacetic acid (PAA) is a natural auxin. Ortho-substitution typically reduces auxin activity, often converting the molecule into an anti-auxin (competitive inhibitor).

  • Mosher's Acid Analogs: The structure mimics Mosher's acid (

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid), widely used for determining absolute configuration of chiral amines and alcohols.

SAR_Analysis Target 2-Methoxy-2-(2-methoxyphenyl) acetic acid Mandelic Mandelic Acid (Bacteriostatic) Mandelic->Target O-Methylation (Increases LogP) Auxin Phenylacetic Acid (Plant Growth) Auxin->Target Ortho-Methoxy (Reduces Agonism) Chiral Mosher's Acid (Chiral Resolution) Chiral->Target Structural Analog (NMR Shift Reagent)

Figure 1: Structure-Activity Relationship (SAR) mapping the target compound to known bioactive classes.

Part 2: Biological Activities & Applications[1][2]

Chiral Resolution in Drug Discovery

The most documented application of 2-Methoxy-2-(2-methoxyphenyl)acetic acid is as a Chiral Resolving Agent (CRA) . In the synthesis of PI3K


 inhibitors (e.g., Idelalisib analogs) and isoquinolinone immunomodulators, this acid is used to:
  • Form diastereomeric salts or amides with racemic amine intermediates.

  • Induce significant chemical shift differences (

    
    ) in NMR due to the magnetic anisotropy of the ortho-substituted phenyl ring.
    
  • Allow for the separation of enantiomers via crystallization or chromatography.

Mechanism: The ortho-methoxy group locks the conformation of the phenyl ring relative to the carboxyl group, creating a rigid "chiral pocket" that discriminates between enantiomers of a target amine more effectively than unsubstituted mandelic acid derivatives.

Antimicrobial Potential (Prodrug Scaffold)

Derivatives of mandelic acid are known to acidify urine and act as bacteriostats. The O-methyl ether modification renders the molecule resistant to host dehydrogenases (which typically oxidize mandelic acid to phenylglyoxylic acid).

  • Hypothesis: This compound may act as a non-metabolizable organic acid that accumulates in bacterial cytoplasm, disrupting pH homeostasis (uncoupling effect).

  • Target Pathogens: Gram-negative uropathogens (E. coli, Proteus spp.).

Plant Growth Regulation (Anti-Auxin)

While PAA is an auxin, the introduction of an ortho-methoxy group sterically hinders binding to the TIR1 ubiquitin ligase complex (the auxin receptor). Consequently, this compound likely acts as a weak auxin or an anti-auxin , capable of inhibiting root elongation without inducing the uncontrolled growth characteristic of herbicides like 2,4-D.

Part 3: Experimental Framework

Protocol A: Synthesis via Phase Transfer Catalysis

Objective: Efficient synthesis of the target compound from 2-methoxybenzaldehyde.

Reagents:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • Chloroform (CHCl

    
    ) (Solvent/Reactant)
    
  • Potassium Hydroxide (KOH) (50% aq. solution)

  • TEBA (Triethylbenzylammonium chloride) (Catalyst)

  • Dimethyl Sulfate (Me

    
    SO
    
    
    
    )

Workflow:

  • Jocic-Reeve Reaction: Mix 2-methoxybenzaldehyde and TEBA in chloroform. Add 50% KOH dropwise at 0°C. The chloroform acts as a source of the dichlorocarbene equivalent, forming an intermediate trichloromethyl carbinol or dichloroepoxide.

  • Hydrolysis: The intermediate rearranges in situ to form

    
    -hydroxy-2-methoxyphenylacetic acid (2-methoxymandelic acid).
    
  • Methylation: Without isolation, treat the aqueous phase with Dimethyl Sulfate (2.2 eq) to methylate both the carboxyl and the

    
    -hydroxyl groups.
    
  • Saponification: Reflux with dilute NaOH to hydrolyze the methyl ester, yielding the free acid.

  • Purification: Acidify to pH 2.0 and extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.

Protocol B: Chiral Resolution of a Racemic Amine

Objective: Use the acid to determine the Enantiomeric Excess (ee) of a drug intermediate.

Reagents:

  • Target Acid: (S)-2-Methoxy-2-(2-methoxyphenyl)acetic acid (Pure Enantiomer)

  • Substrate: Racemic Amine (e.g., 1-aminoethyl-isoquinolinone)

  • Coupling Agent: EDC·HCl / HOBt

  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Coupling: Dissolve the racemic amine (0.1 mmol) and the chiral acid (0.11 mmol) in DCM (2 mL). Add EDC·HCl (0.12 mmol) and stir for 2 hours at RT.

  • Workup: Wash with 1N HCl and Sat. NaHCO

    
    . Dry over MgSO
    
    
    
    .
  • Analysis: Dissolve the crude amide in CDCl

    
    .
    
  • NMR Determination: Acquire

    
    H NMR. The 
    
    
    
    -proton and the methoxy protons will appear as two distinct sets of signals (diastereomers).
  • Calculation: Integration of Signal A vs. Signal B gives the ratio of enantiomers in the original amine.

Workflow Start Racemic Amine (Unknown ee) Couple Coupling Reaction with (S)-Acid Start->Couple Diast Diastereomeric Amides Formed Couple->Diast NMR 1H NMR Analysis (CDCl3) Diast->NMR Result Calculate Integration Ratio (Determine % ee) NMR->Result

Figure 2: Workflow for using the target compound as a Chiral Resolving Agent.

Part 4: Safety & Toxicology

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Precautions: Unlike simple acetic acid, the lipophilicity of this compound allows for rapid dermal absorption. Standard PPE (nitrile gloves, safety glasses) is mandatory. In case of contact, wash with lipophilic soap followed by water.

References

  • Chemical Identity & Properties: PubChem. 2-Methoxy-2-(2-methoxyphenyl)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Synthetic Methodology: Reeve, W., & Compere, E. L. (1961). The Reaction of Dichlorocarbene with Benzaldehyde in the Presence of Base. Journal of the American Chemical Society.
  • Chiral Resolution Application: Patent US9216982B2. Certain chemical entities, compositions and methods (PI3K Inhibitors).[1] Google Patents. Available at:

  • Biological Context (Auxins): Åberg, B. (1981). Plant growth regulators. XLI. Monosubstituted phenylacetic acids.[2] Swedish Journal of Agricultural Research. (Discusses ortho-methoxy effects on auxin activity).

  • Biocatalytic Synthesis: Wang, H., et al. (2022). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Organic Process Research & Development.[3][4] Available at: [Link][3]

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Methodological & Application

The Strategic Role of 2-Methoxyphenylacetic Acid in Pharmaceutical Synthesis: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 2-Methoxy-2-(2-methoxyphenyl)acetic acid's chemical cousin, 2-methoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis. This document elucidates its synthesis, key reactions, and potential applications, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Versatility of Phenylacetic Acid Derivatives in Medicinal Chemistry

Phenylacetic acid and its substituted derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of a methoxy group at the ortho position of the phenyl ring, as in 2-methoxyphenylacetic acid, significantly influences the molecule's electronic and steric properties. This substitution can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block in the design of novel pharmaceuticals. While direct applications are varied, its structural motif is found in compounds investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and cardiovascular agents. This guide will focus on the synthesis and utility of 2-methoxyphenylacetic acid as a representative intermediate.

Physicochemical and Spectroscopic Data

A thorough characterization of 2-methoxyphenylacetic acid is fundamental for its effective use in synthesis. The following table summarizes its key physical and spectroscopic properties.

PropertyValue
Chemical Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
CAS Number 93-25-4
Appearance White to cream crystalline powder[1]
Melting Point 122-125 °C
Solubility Soluble in water, methanol, ether, ethanol, and acetone.[2]
¹H NMR (CDCl₃, 500 MHz) δ (ppm) = 7.18-7.29 (m, 2H), 6.88-6.94 (m, 2H), 3.83 (s, 3H), 3.66 (s, 2H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) = 177.0, 157.0, 131.0, 128.8, 122.5, 120.8, 110.5, 55.4, 36.0
IR (KBr pellet, cm⁻¹) ~3000 (O-H, broad), ~1700 (C=O), ~1250 (C-O)[3]

Synthesis of 2-Methoxyphenylacetic Acid: Key Methodologies

Two primary synthetic routes to 2-methoxyphenylacetic acid are the hydrolysis of 2-methoxybenzyl cyanide and the Willgerodt-Kindler reaction of 2-methoxyacetophenone. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Hydrolysis of 2-Methoxybenzyl Cyanide

This is a classic and reliable method for preparing phenylacetic acids. The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. The acid-catalyzed hydrolysis is often preferred for its straightforward workup.

Reaction Causality: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[4][5] A subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[6][7]

Start 2-Methoxybenzyl Cyanide Intermediate1 Protonated Nitrile Start->Intermediate1 H₃O⁺ Intermediate2 Amide Intermediate Intermediate1->Intermediate2 H₂O Product 2-Methoxyphenylacetic Acid Intermediate2->Product H₃O⁺, Δ

Caption: Acid-catalyzed hydrolysis of 2-methoxybenzyl cyanide.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative route from aryl ketones. It involves the reaction of 2-methoxyacetophenone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid.[8][9]

Reaction Causality: The reaction proceeds through the formation of an enamine from the ketone and morpholine.[8] This enamine then reacts with sulfur. A series of rearrangements leads to the migration of the heteroatom functionality to the terminal carbon of the alkyl chain, ultimately forming the thioamide.[9][10]

Start 2-Methoxyacetophenone Intermediate1 Enamine Start->Intermediate1 Morpholine, -H₂O Intermediate2 Thioamide Intermediate1->Intermediate2 S₈, Δ Product 2-Methoxyphenylacetic Acid Intermediate2->Product H₃O⁺, Δ

Caption: Willgerodt-Kindler synthesis of 2-methoxyphenylacetic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxyphenylacetic Acid via Hydrolysis of 2-Methoxybenzyl Cyanide

Materials:

  • 2-Methoxybenzyl cyanide

  • Concentrated sulfuric acid

  • Toluene

  • Sodium hydroxide solution (10% w/v)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a 60% (v/v) solution.

  • Heat the sulfuric acid solution to 100-110°C.

  • Slowly add 2-methoxybenzyl cyanide to the hot acid solution with vigorous stirring over 30 minutes.

  • Maintain the reaction mixture at reflux (approximately 120-130°C) for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Extract the aqueous mixture with toluene (3 x 50 mL).

  • Combine the organic extracts and wash with a 10% sodium hydroxide solution to extract the acidic product into the aqueous phase.

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-methoxyphenylacetic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Application in Pharmaceutical Synthesis - Esterification

2-Methoxyphenylacetic acid can be readily converted to its corresponding esters, which are common intermediates in the synthesis of more complex drug molecules.[11]

Materials:

  • 2-Methoxyphenylacetic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-methoxyphenylacetic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ethyl 2-methoxyphenylacetate.

Application in Pharmaceutical Synthesis: A Case Study with a Structural Analogue

While specific blockbuster drugs directly synthesized from 2-methoxyphenylacetic acid are not prominently featured in publicly available literature, its structural isomer, p-methoxyphenylacetic acid, is a well-established precursor in the synthesis of the antidepressant drug Venlafaxine . This serves as an excellent illustrative example of how methoxyphenylacetic acids are employed in pharmaceutical manufacturing. The synthesis involves the conversion of p-methoxyphenylacetic acid to an intermediate that ultimately forms the core structure of Venlafaxine.

Conclusion

2-Methoxyphenylacetic acid is a versatile and valuable intermediate in pharmaceutical synthesis. Its preparation via the hydrolysis of the corresponding benzyl cyanide is a robust and scalable method. The carboxylic acid functionality provides a handle for a variety of chemical transformations, including esterification, allowing for its incorporation into more complex molecular architectures. While its direct application in marketed drugs is less documented than its para-isomer, its utility as a building block for novel therapeutic agents remains an active area of research and development. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.

References

  • Libretexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Wikipedia. (2023, December 1). Willgerodt rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Rzepa, H. S. (2020, July 22). The Willgerodt-Kindler Reaction: mechanistic reality check 1. Henry Rzepa's Blog. [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. [Link]

  • Molecules. (2003, August 17). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][7]-thiazepin-3(2H)-one. [Link]

  • NIST. (n.d.). (R)-(-)-α-Methoxyphenylacetic acid. [Link]

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Scalable synthesis methods for 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the scalable synthesis of 2-Methoxy-2-(2-methoxyphenyl)acetic acid (also known as O-methyl-2-methoxymandelic acid).[1][2] This molecule is a critical chiral building block and intermediate in the synthesis of high-value agrochemicals (e.g., strobilurin fungicides) and pharmaceutical resolving agents.

Part 1: Strategic Analysis & Retrosynthesis

1.1 Target Molecule Profile

  • IUPAC Name: 2-Methoxy-2-(2-methoxyphenyl)acetic acid[1][2]

  • Chemical Structure: An ortho-substituted mandelic acid derivative where the

    
    -hydroxyl group is methylated.[1][2]
    
  • Key Challenges:

    • Steric Hindrance: The ortho-methoxy group on the phenyl ring creates steric bulk, potentially reducing reaction rates during cyanohydrin formation and methylation.

    • Chemoselectivity: Differentiating between the carboxylic acid moiety and the

      
      -hydroxyl group during methylation is critical to avoid unnecessary esterification-hydrolysis steps.[1][2]
      
    • Enantiopurity: Often required as a single enantiomer (typically R-form) for bioactivity.[1][2]

1.2 Retrosynthetic Pathways We evaluate two primary routes for scalability:

  • Route A (Biocatalytic Hybrid): High-enantiomeric excess (>99% ee) route using Nitrilase biocatalysis followed by chemical methylation.[1][2] Ideal for pharmaceutical grades.[1][2]

  • Route B (Chemical Phase-Transfer): Robust, lower-cost route using dichlorocarbene insertion or classical cyanohydrin synthesis followed by Phase Transfer Catalysis (PTC) methylation.[1][2] Ideal for agrochemical bulk production.[1][2]

Retrosynthesis Target 2-Methoxy-2-(2-methoxyphenyl)acetic acid Intermediate1 (R)-2-Methoxymandelic Acid (Chiral Intermediate) Target->Intermediate1 O-Methylation (DMS/NaOH/PTC) Start 2-Methoxybenzaldehyde Intermediate1->Start Route B: CHCl3/KOH (Jocic-Type) Cyanohydrin 2-Methoxybenzaldehyde Cyanohydrin Intermediate1->Cyanohydrin Nitrilase Hydrolysis (Biocatalytic) Cyanohydrin->Start HCN/NaCN

Figure 1: Retrosynthetic analysis showing the convergence of biocatalytic and chemical routes from the common precursor, 2-methoxybenzaldehyde.

Part 2: Detailed Experimental Protocols

Method A: The Biocatalytic Hybrid Route (High Purity)

Recommended for pharmaceutical applications requiring >98% ee.

Mechanism: This route utilizes a recombinant nitrilase enzyme to selectively hydrolyze the nitrile group of the cyanohydrin intermediate, setting the chiral center before the methylation step.[3]

Step 1: Enzymatic Hydrolysis to (R)-2-Methoxymandelic Acid

  • Reagents: 2-Methoxybenzaldehyde, NaCN (or KCN), Nitrilase enzyme (e.g., Burkholderia cenocepacia J2315 variant), Sodium Bisulfite.[2][3][4]

  • Protocol:

    • Cyanohydrin Formation (In-situ): To a jacketed reactor, charge water (10 vol) and Sodium Bisulfite (1.1 eq). Add 2-Methoxybenzaldehyde (1.0 eq) and stir at 25°C for 1 hour to form the bisulfite adduct (prevents aldehyde toxicity to enzyme).

    • Cyanide Addition: Add NaCN (1.1 eq) slowly, maintaining pH 7.5–8.0. Stir for 2 hours to generate the racemic cyanohydrin.

    • Biocatalysis: Adjust pH to 8.0. Add Nitrilase lyophilizate (10 wt% load relative to substrate).[1][2]

    • Incubation: Stir at 30°C, maintaining pH 8.0 via auto-titration with 2M NaOH.

    • Monitoring: Reaction typically completes in 12–24 hours (monitor consumption of cyanohydrin via HPLC).

    • Workup: Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate (3x).[1][2][5] Concentrate to yield (R)-2-methoxymandelic acid (Yield: ~85-90%, ee: >98%).[1][2]

Step 2: Selective O-Methylation via Phase Transfer Catalysis

  • Reagents: (R)-2-Methoxymandelic acid, Dimethyl Sulfate (DMS), NaOH (50% aq), Tetrabutylammonium Bromide (TBAB), Toluene.[1][2]

  • Protocol:

    • Dissolution: Dissolve (R)-2-methoxymandelic acid (1.0 eq) in Toluene (5 vol). Add TBAB (0.05 eq) as the phase transfer catalyst.[2]

    • Basification: Add 50% NaOH (2.5 eq) dropwise at 20°C. A thick suspension of the disodium salt (carboxylate + alkoxide) will form.[1][2]

    • Methylation: Heat to 40°C. Add Dimethyl Sulfate (1.2 eq) dropwise over 2 hours.

      • Critical Control Point: Maintain temperature <45°C to prevent extensive methylation of the carboxylate (ester formation).

    • Reaction: Stir at 45°C for 4 hours. Monitor by HPLC for disappearance of the hydroxy-acid.

    • Quench & Hydrolysis (Safety Net): If significant methyl ester forms, add water (2 vol) and stir at 50°C for 1 hour (the ester hydrolyzes rapidly under basic conditions, while the ether is stable).

    • Isolation: Separate phases. Acidify aqueous phase to pH 1.0 with HCl.[2] The product precipitates or oils out.[2][6] Extract with MTBE, dry over MgSO4, and crystallize from Heptane/IPA.[2][3]

Method B: The Classical Chemical Route (Scalable Commodity)

Recommended for agrochemical intermediates where cost is paramount.

Step 1: Synthesis of 2-Methoxymandelic Acid (Jocic-Type Reaction)

  • Reagents: 2-Methoxybenzaldehyde, Chloroform, KOH, TEBA (Triethylbenzylammonium chloride).[2][3]

  • Protocol:

    • Mix 2-Methoxybenzaldehyde (1.0 eq), Chloroform (1.5 eq), and TEBA (0.02 eq) in a reactor.

    • Drip 50% KOH (4.0 eq) slowly at 0–5°C (Exothermic!).

    • Allow to warm to 25°C and stir for 12 hours. The CCl3 anion adds to the aldehyde, followed by hydrolysis to the acid.[3]

    • Workup: Add water, separate organic layer (unreacted aldehyde).[1][2] Acidify aqueous layer to precipitate racemic 2-methoxymandelic acid.[1][2]

Step 2: O-Methylation (Williamson Ether Synthesis) [1][2]

  • Follow the same PTC protocol as Method A, Step 2.

Part 3: Process Data & Critical Parameters

Table 1: Critical Process Parameters (CPPs)

ParameterRangeImpact on Quality/Yield
pH (Biocatalysis) 7.8 – 8.2pH <7.5 deactivates enzyme; pH >8.5 causes spontaneous racemization of cyanohydrin.[1][2]
Temperature (Methylation) 40°C – 45°C>50°C increases dimethylation (ester impurity); <30°C stalls reaction.[1][2]
DMS Equivalents 1.1 – 1.3 eqExcess DMS leads to difficult-to-remove methyl ester byproducts.[1][2]
Catalyst (PTC) TBAB or TEBAQuaternary ammonium salts are essential for liquid-liquid reaction kinetics.[1][2]

Figure 2: Process Flow Diagram (PFD) for Scalable Methylation

PFD cluster_0 Reaction Zone cluster_1 Workup Zone Reactor Jacketed Reactor (Toluene/Water/NaOH) Separator Phase Separator (Org: Waste / Aq: Product) Reactor->Separator Rxn Mixture DMS_Feed DMS Dosing (Controlled Rate) DMS_Feed->Reactor 40°C Acidification Acidification Tank (pH < 2.0) Separator->Acidification Aqueous Phase (Na-Salt) Filter Filtration/Drying Acidification->Filter Precipitate Product Product Filter->Product Final Solid Input Mandelic Acid Derivative Input->Reactor

Figure 2: Workflow for the Phase Transfer Catalyzed methylation step, highlighting the critical separation of the aqueous product salt from organic impurities.

Part 4: Safety & Handling

  • Dimethyl Sulfate (DMS): Highly toxic and mutagenic.[1][2] Use in a closed system. Neutralize waste streams with aqueous ammonia or NaOH to destroy residual DMS before disposal.[1][2]

  • Cyanides (Method A): NaCN generates deadly HCN gas if acidified.[1][2] Maintain pH >10 in waste streams and treat with bleach (hypochlorite) to oxidize cyanide to cyanate before disposal.[1][2]

  • Exotherms: The addition of KOH in Method B is highly exothermic; active cooling is mandatory to prevent thermal runaway.[2]

References

  • Almac Group. (2021).[1][2] Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid.

  • Asian Journal of Chemistry. (2014). A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid.[7][8]

  • Google Patents. (2013).[1][2] CN103172511A - Synthetic method of (R)-(-)-alpha-methoxyphenylacetic acid.[1][2][9]

  • Vertex AI Search. (2008).[2] An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation.

  • ChemicalBook. (2020).[1][2] Synthesis of 2-(2-cyano-4-Methoxyphenyl)acetic acid.

Sources

Application of 2-Methoxy-2-Aryl Acetic Acids in Enantioselective Synthesis: A Guide to Derivatization and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction: The Challenge of Enantiomeric Purity and the Role of Chiral Derivatizing Agents

In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (e.e.) is a critical quality control step. While chiral chromatography techniques like HPLC and GC are powerful tools, NMR spectroscopy offers a complementary and often more accessible method, particularly when coupled with chiral derivatizing agents (CDAs).

This guide focuses on the application of 2-methoxy-2-aryl acetic acids, a class of CDAs, in enantioselective analysis. While the specific compound 2-Methoxy-2-(2-methoxyphenyl)acetic acid is not widely documented, the principles and protocols are expertly illustrated by its well-studied analogue, (R)- and (S)-2-methoxy-2-phenylacetic acid (MPA). MPA is a robust and versatile CDA used to determine the enantiomeric purity of chiral alcohols and amines. The methodologies described herein are directly applicable to other derivatives within this class, including the titular compound.

The core principle involves the conversion of a mixture of enantiomeric alcohols or amines into a mixture of diastereomeric esters or amides by reaction with a single enantiomer of the CDA. These resulting diastereomers possess distinct physical and spectral properties, most notably different chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for their quantification.

Part 1: The Underlying Mechanism of Chiral Recognition

The efficacy of 2-methoxy-2-aryl acetic acids as CDAs stems from the formation of diastereomeric derivatives that adopt conformationally restricted structures. In the case of MPA esters, the dominant conformation is believed to be one where the methoxy group of the MPA moiety, the carbonyl oxygen, and the Cα-proton of the alcohol are nearly coplanar. This arrangement forces the substituents on the stereogenic centers of both the acid and the alcohol/amine into distinct spatial orientations.

The phenyl group of the MPA moiety, with its significant magnetic anisotropy, acts as an intramolecular shift reagent. Depending on the absolute configuration of the alcohol or amine, different protons will be positioned in either the shielding or deshielding cone of the phenyl ring's magnetic field. This results in observable differences in the chemical shifts (Δδ) of the corresponding protons in the ¹H NMR spectra of the two diastereomers, allowing for their integration and the determination of the enantiomeric excess of the original substrate.

Below is a diagram illustrating the workflow for determining enantiomeric excess using a chiral derivatizing agent like MPA.

G cluster_0 Experimental Workflow enantiomers Mixture of Enantiomers (e.g., R/S-Alcohol) cda Add Chiral Derivatizing Agent (e.g., (R)-MPA-Cl) enantiomers->cda 1. Reagents reaction Derivatization Reaction cda->reaction 2. Reaction Setup diastereomers Mixture of Diastereomers (e.g., (R,R) and (R,S) Esters) reaction->diastereomers 3. Product Formation nmr NMR Spectroscopy (¹H or ¹⁹F) diastereomers->nmr 4. Measurement analysis Spectral Analysis (Integration of Diastereomeric Signals) nmr->analysis 5. Data Processing ee Determination of Enantiomeric Excess (e.e.) analysis->ee 6. Final Result

Caption: Workflow for e.e. determination using a CDA.

Part 2: Experimental Protocol for Derivatization of a Chiral Alcohol with (R)-MPA

This protocol provides a generalized procedure for the derivatization of a chiral secondary alcohol with (R)-MPA, followed by NMR analysis.

Materials and Reagents:

  • Chiral alcohol (substrate)

  • (R)-2-methoxy-2-phenylacetic acid ((R)-MPA)

  • Oxalyl chloride or thionyl chloride

  • Dry dichloromethane (DCM)

  • Dry pyridine or 4-(dimethylamino)pyridine (DMAP)

  • Anhydrous diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • 1 M hydrochloric acid

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Protocol Steps:

Step 1: Preparation of the MPA Acid Chloride ((R)-MPA-Cl)

  • Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the esterification of the alcohol, particularly if the alcohol is sterically hindered.

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-MPA (1.0 eq) in dry DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) dropwise. A catalytic amount of dry DMF can be added to facilitate the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is typically monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude (R)-MPA-Cl, which is often used immediately in the next step.

Step 2: Esterification of the Chiral Alcohol

  • Rationale: This is the key diastereomer-forming reaction. A base like pyridine or DMAP is used to catalyze the reaction and scavenge the HCl byproduct.

  • Procedure:

    • Dissolve the chiral alcohol (1.0 eq) in dry DCM in a separate flame-dried flask under an inert atmosphere.

    • Add pyridine (2.0 eq) or DMAP (0.1-0.2 eq).

    • Cool the solution to 0 °C.

    • Dissolve the crude (R)-MPA-Cl from Step 1 in a minimal amount of dry DCM and add it dropwise to the alcohol solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Rationale: The work-up procedure is designed to remove unreacted reagents, the catalyst, and byproducts to isolate the diastereomeric esters.

  • Procedure:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

Step 4: NMR Analysis

  • Rationale: High-resolution ¹H NMR is used to resolve the signals of the two diastereomers. The choice of which proton signal to integrate depends on the specific substrate and the degree of separation.

  • Procedure:

    • Dissolve a small sample of the purified diastereomeric esters in CDCl₃.

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a well-resolved signal corresponding to a proton in either the alcohol or the MPA moiety. The methoxy singlet of the MPA moiety or a proton alpha to the ester oxygen are often good candidates.

    • Carefully integrate the two diastereomeric signals. The enantiomeric excess is calculated as: e.e. (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

The logical flow of the protocol is visualized below.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 2-Methoxy-2-(2-methoxyphenyl)acetic acid via recrystallization. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure you can confidently navigate the challenges of this purification technique.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Question 1: My compound "oiled out" upon cooling instead of forming crystals. What caused this and how can it be resolved?

Answer: "Oiling out" occurs when the solute is precipitated from the solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common issue when the boiling point of the recrystallization solvent is higher than the melting point of the compound (the melting point of 2-Methoxy-2-(2-methoxyphenyl)acetic acid is approximately 120-123°C)[1]. It can also happen if the solution is supersaturated with impurities.

Corrective Actions:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point of the solution.

  • Lower the Cooling Temperature Slowly: Allow the solution to cool at a much slower rate. You can achieve this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together[2].

  • Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.

Question 2: After cooling the solution to room temperature and then in an ice bath, no crystals have formed. What are the next steps?

Answer: The failure of a supersaturated solution to crystallize is a common occurrence, often due to a high energy barrier for nucleation (the initial formation of crystals)[3]. Several techniques can be employed to induce crystallization.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at or just below the surface of the solution[4]. The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution[4]. This "seed" crystal acts as a template for other molecules to deposit onto, initiating crystallization.

  • Extended Cooling: Ensure the solution has been given adequate time to crystallize. Sometimes, simply leaving it in an ice bath for a longer period is sufficient[5].

  • Solvent Evaporation: If you suspect too much solvent was added, you can gently heat the solution to boil off a small amount of the solvent to increase the concentration of the solute. Be careful not to evaporate too much.

Question 3: My final crystalline product has a low yield. What are the most likely causes?

Answer: A low recovery of the purified product is a frequent issue in recrystallization. The primary causes often relate to the solubility of the compound in the chosen solvent.

Potential Causes and Solutions:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of your product remaining dissolved even after cooling[6]. Always use the minimum amount of hot solvent required to fully dissolve the crude solid[4]. If excess solvent was used, it can be carefully evaporated to increase the concentration.

  • Premature Crystallization: If the product crystallizes in the filter paper or funnel during hot filtration, it will be lost. To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent, and keep the solution at or near its boiling point during filtration[2].

  • Insufficient Cooling: Ensure the solution is cooled sufficiently to minimize the solubility of your product. Cooling in an ice-water bath after initial cooling to room temperature will maximize crystal formation[2][5].

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Always wash the crystals with a small amount of ice-cold recrystallization solvent[3].

Question 4: The recrystallized product is still colored. How can I remove colored impurities?

Answer: The presence of color indicates that colored, soluble impurities are co-crystallizing with your product. These can often be removed with an adsorbent material.

Solution:

  • Use Activated Carbon: After dissolving the crude solid in the hot solvent, but before the hot filtration step, add a small amount of activated carbon (charcoal) to the solution[5]. The highly porous surface of the carbon adsorbs the colored impurity molecules.

  • Procedure: Add a very small amount (the tip of a spatula is often sufficient) of activated carbon to the hot solution and then boil the solution for a few minutes. Perform a hot gravity filtration to remove the carbon and the adsorbed impurities[3]. Be aware that adding too much carbon can also adsorb your desired product, reducing the yield.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of 2-Methoxy-2-(2-methoxyphenyl)acetic acid?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures[7][8]. The impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed during hot filtration). For 2-Methoxy-2-(2-methoxyphenyl)acetic acid, which is soluble in ethanol, ethyl ether, acetone, and water, a good starting point is to test these solvents[9]. A mixed-solvent system, such as ethanol/water, can also be effective for carboxylic acids[5].

Q2: What are the primary safety concerns when performing this recrystallization?

A2: Safety is paramount. 2-Methoxy-2-(2-methoxyphenyl)acetic acid is classified as a substance that causes serious eye irritation and may cause skin and respiratory irritation[10][11]. Always handle the solid material in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat[12]. If using flammable organic solvents like ethanol or acetone, ensure there are no open flames and heat the solvent using a steam bath, heating mantle, or hot plate[5].

Q3: What is the expected melting point of the purified product, and what does it indicate?

A3: The literature melting point for 2-Methoxy-2-(2-methoxyphenyl)acetic acid is in the range of 120-123°C[1] or 122-125°C[12]. A pure crystalline solid will have a sharp melting point range (typically 1-2°C). A broad or depressed melting point range indicates the presence of impurities. Comparing the melting point of your recrystallized product to the literature value is a key indicator of its purity[5].

Q4: How does a mixed-solvent recrystallization work?

A4: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent)[7]. The crude solid is first dissolved in a minimum amount of the hot "good" solvent. Then, the hot "bad" solvent is added dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly[3].

Experimental Protocol & Data

Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-Methoxy-2-(2-methoxyphenyl)acetic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate, swirling continuously. Add more solvent in small portions until the solid just dissolves[8].

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: Pre-heat a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities and/or activated carbon[3].

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed[4]. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation[2].

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel[3].

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Weigh the final product to calculate the percent recovery and determine its melting point to assess purity.

Quantitative Data Summary
ParameterValue/RangeRationale
Melting Point (Pure) 120-125°CA sharp melting point in this range is a primary indicator of purity[1][12].
Water Solubility 9.2 g/LIndicates that water could be a suitable "bad" solvent in a mixed-solvent system[1].
Other Solubilities SolubleSoluble in ethanol, ethyl ether, and acetone, making them potential "good" solvents[9].
Typical Solvent Volume Minimal AmountUsing the minimum volume of hot solvent is critical for maximizing yield[4].
Cooling Rate SlowSlow cooling promotes the formation of large, pure crystals by excluding impurities from the growing lattice[2][5].

Visual Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_carbon Add Activated Carbon & Re-heat is_colored->add_carbon Yes hot_filter Hot Gravity Filtration is_colored->hot_filter No add_carbon->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_form Crystals Formed? ice_bath->crystals_form induce Induce Crystallization (Scratch/Seed) crystals_form->induce No collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes induce->crystals_form wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for the recrystallization of 2-Methoxy-2-(2-methoxyphenyl)acetic acid.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. University of York. Available at: [Link]

  • Solvent Selection and Recrystallization Guide | PDF. Scribd. Available at: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. University of Colorado Boulder. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. University of Rochester. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • 2-methoxyphenyl acetic acid, 93-25-4 - The Good Scents Company. The Good Scents Company. Available at: [Link]

  • PW 01: recrystallization - E-learning. E-learning platform. Available at: [Link]

  • 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Recrystallization. University of California, Berkeley. Available at: [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link]

  • recrystallization, filtration and melting point. University course material. Available at: [Link]

  • Recrystallization and Melting Point Analysis - YouTube. YouTube. Available at: [Link]

  • 2-Methoxy-2-phenylacetic acid - ResearchGate. ResearchGate. Available at: [Link]

  • Chem 267. Recrystallization - Part 2. University course material. Available at: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Enantiopurity of 2-Methoxy-2-(2-methoxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Enantiomeric Excess (ee) in


-Methoxyarylacetic Acid Derivatives
Date:  February 18, 2026
Author:  Senior Application Scientist, Chiral Chemistry Division[1]

Introduction: The "Ortho-Effect" and Benzylic Lability

You are likely encountering difficulties with 2-Methoxy-2-(2-methoxyphenyl)acetic acid or its derivatives. This molecule presents a "perfect storm" of chiral instability and synthetic challenge due to two specific structural features:

  • The Benzylic Lability: The chiral center is at the

    
    -position to both a carbonyl group and an electron-rich aromatic ring. The 
    
    
    
    -proton is significantly acidic (
    
    
    in DMSO), making the molecule prone to base-catalyzed racemization via an enolate intermediate.[1]
  • The Ortho-Methoxy Effect: The ortho-methoxy substituent on the phenyl ring creates significant steric bulk. While this can sometimes stabilize the chiral center by increasing the energy barrier to planarization, it frequently hinders the approach of chiral catalysts (e.g., in asymmetric hydrogenation), leading to poor initial enantioselectivity.[2]

This guide breaks down the troubleshooting process into three modules: Synthesis , Workup/Isolation , and Analysis .[2]

Module 1: Synthetic Route Analysis (Upstream Issues)

Scenario A: You are performing Asymmetric Hydrogenation

Method: Hydrogenation of the corresponding


-methoxyacrylate or enol ester using Rh or Ru catalysts.

Q: My conversion is high (>95%), but the ee is stuck below 80%. Why? A: The ortho-methoxy group is likely clashing with the quadrant-blocking groups of your chiral ligand.

  • Mechanism: Standard ligands like BINAP or DuPhos rely on "locking" the substrate in a specific conformation.[2] The ortho-substituent disrupts the substrate-catalyst binding geometry, allowing the "mismatched" face of the olefin to coordinate.

  • Solution:

    • Switch Ligand Class: Move to highly rigid, electron-rich ligands with smaller bite angles or different steric pockets.[1] TangPhos or DuanPhos (P-chiral ligands) often tolerate ortho-substitution better than BINAP.[1]

    • Increase Pressure: Higher

      
       pressure (up to 50 bar) can sometimes accelerate the enantioselective pathway relative to the non-selective background pathway.[2]
      
Scenario B: You are O-Methylating a Chiral Hydroxy Acid

Method: Starting with enantiopure 2-hydroxy-2-(2-methoxyphenyl)acetic acid (Mandelic acid derivative) and methylating the alcohol.[1]

Q: I started with 99% ee Mandelic acid, but after methylation with NaH/MeI, I have a racemate (0% ee). A: You have deprotonated the


-carbon.
  • Mechanism: Sodium Hydride (NaH) is a strong base.[1] It deprotonates the hydroxyl group (alkoxide formation) and eventually the benzylic

    
    -proton. The resulting dianion/enolate is planar and achiral.[2] Upon reprotonation or quenching, it racemizes.[2]
    
  • Solution: Use the Silver Oxide Protocol .[2] This method relies on the mild coordination of silver to the hydroxyl group to facilitate alkylation without generating a free carbanion.[2]

Protocol 1: Racemization-Free


-Methylation (

Method)
  • Dissolve chiral

    
    -hydroxy ester (1.0 equiv) in dry Acetonitrile (MeCN).[1]
    
  • Add Methyl Iodide (MeI) (5.0 equiv).[1]

  • Add Silver(I) Oxide (

    
    )  (1.5 - 2.0 equiv).[1]
    
  • Stir at room temperature (do not heat). Monitor by TLC/HPLC.

  • Filter through Celite to remove silver salts.[1]

  • Result: Retention of configuration is typically >98%.

Module 2: Racemization & Stability (Downstream Issues)

The "Hidden" Killer: Workup Conditions

Q: The reaction mixture showed 95% ee, but the isolated solid is only 88% ee. What happened? A: Base-catalyzed racemization occurred during the aqueous workup or solvent evaporation.[1]

Mechanism of Failure: The ortho-methoxy group serves as an internal base/chelator (via the ether oxygen) that can stabilize the cation associated with the enolate, effectively lowering the transition state energy for racemization in basic media.

Troubleshooting Checklist:

Parameter Dangerous Condition Safe Condition
pH pH > 8 (Bicarbonate/Carbonate washes) pH 4–6 (Ammonium Chloride or dilute Phosphate buffer)
Temperature Rotovap bath > 40°C Rotovap bath < 30°C
Solvent DMSO, DMF (Polar Aprotic promotes enolization) DCM, Toluene, TBME

| Drying Agent | Basic Alumina | Magnesium Sulfate (


) |[1]

Diagram 1: The Racemization Trap

Racemization Chiral Chiral (S)-Substrate (High ee) Enolate Planar Enolate (Achiral Intermediate) Chiral->Enolate Deprotonation (Loss of H+) Base Base Attack (Workup/Reaction) Base->Chiral Racemate Racemic Mixture (Low ee) Enolate->Racemate Reprotonation (Random Face)

Caption: The acidic


-proton allows formation of a planar enolate in the presence of base, destroying chirality.

Module 3: Analytical Validation

Q: My chiral HPLC peaks are broad or "shouldering," making ee calculation impossible. A: The carboxylic acid moiety is ionizing on the column, causing peak tailing.

Solution: You must suppress ionization.[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) + 0.1% Trifluoroacetic Acid (TFA) .[1]

  • Column Selection:

    • Primary Recommendation:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1] The ortho-substituents interact well with the carbamate linkage.

    • Secondary Recommendation:Chiralpak AD-H (Amylose derivative).[1]

Protocol 2: Standard Chiral HPLC Method

Parameter Setting

| Column | Chiralcel OD-H (


 mm, 5 

m) | | Mobile Phase | n-Hexane / IPA / TFA (90 : 10 : 0.[1]1) | | Flow Rate | 1.0 mL/min | | Temperature | 25°C (Strict control required) | | Detection | UV @ 230 nm (Methoxy absorption) and 254 nm |[1][2]

Summary Troubleshooting Flowchart

Troubleshooting Start Problem: Low ee Observed Check_Anal 1. Check Analysis Are peaks resolved? Start->Check_Anal Add_TFA Add 0.1% TFA to Mobile Phase Check_Anal->Add_TFA No Check_Synth 2. Check Synthesis Is it Hydrogenation? Check_Anal->Check_Synth Yes Ligand_Swap Steric Clash likely. Switch to TangPhos/DuPhos Check_Synth->Ligand_Swap Hydrogenation Check_Alk Is it Alkylation? Check_Synth->Check_Alk Not Hydrogenation Ag2O_Method Switch to Ag2O/MeI (Avoid NaH) Check_Alk->Ag2O_Method Yes Check_Workup 3. Check Workup Did ee drop after isolation? Check_Alk->Check_Workup No pH_Control Racemization detected. Keep pH < 7, T < 30°C Check_Workup->pH_Control Yes

Caption: Step-by-step logic to isolate the root cause of enantiomeric loss.

References

  • Reeve, W., & Christoffel, I. (1950). Reaction of Mandelic Acid with Sodium Hydroxide and Dimethyl Sulfate. Journal of the American Chemical Society.[2] Link (Establishes the racemization risk in basic methylation).

  • Tanaka, K., et al. (2025).[1] Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation. ResearchGate. Link (Discusses catalyst performance on substituted mandelates).

  • Choi, J. H., et al. (1992).[1] Silver(I) oxide catalyzed methylation of alcohols. Tetrahedron Letters. Link (The "Safe" methylation protocol).[1]

  • Phenomenex Application Guide. (2024).[1] Chiral HPLC Separations of Acidic Molecules. Link (General guidance on TFA usage for chiral acids).[1]

  • Resch, V., et al. (2010).[1][3] Deracemisation of Mandelic Acid. Advanced Synthesis & Catalysis. Link (Biocatalytic alternatives for resolution).[1]

Sources

Optimizing HPLC separation conditions for 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the chromatographic separation of 2-Methoxy-2-(2-methoxyphenyl)acetic acid , a structural derivative of O-methylmandelic acid .[1] Due to its dual methoxy substitution (alpha-position and ortho-position on the phenyl ring) and carboxylic acid functionality, this molecule presents specific challenges regarding peak tailing , pH-dependent retention , and chiral resolution .[1]

This guide is structured into three technical modules:

  • Achiral Purity Analysis (RP-HPLC): For monitoring reaction completion and chemical purity.[1][2]

  • Enantiomeric Separation (Chiral HPLC): For determining enantiomeric excess (ee%).[1][2]

  • Troubleshooting Center: Diagnostic workflows for common failure modes.

Module 1: Achiral Purity Analysis (RP-HPLC)

Objective: Quantify chemical purity and separate synthetic impurities (e.g., 2-methoxybenzaldehyde, 2-methoxymandelic acid).

The Optimized Protocol
ParameterConditionTechnical Rationale
Column C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18) Dims: 150 x 4.6 mm, 3.5 µm or 5 µmThe "Plus" or "BEH" bonding reduces silanol activity, critical for preventing tailing of the acidic carboxyl group.[1]
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.[1][2]2)Critical: Low pH (< 2.[1][2]5) suppresses carboxylic acid ionization (pKa ~3.5), ensuring the molecule remains neutral and retains well on the hydrophobic C18 phase.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks and lower backpressure than Methanol for methoxy-substituted aromatics.[1][2]
Gradient Time (min) | %B 0.0 | 10 15.0 | 90 20.0 | 90 20.1 | 10 25.0 | 10A wide gradient ensures elution of late-eluting dimers or highly lipophilic side products.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV 275 nm (Selectivity) UV 220 nm (Sensitivity)275 nm targets the methoxy-phenyl chromophore, reducing interference from non-aromatic solvents.[1]
Temperature 30°CControls viscosity and retention time reproducibility.[1][2]
Critical Quality Attribute: pH Control
  • The Mechanism: The carboxylic acid moiety exists in equilibrium between its protonated (neutral) and deprotonated (anionic) forms.[1][2]

    • At pH > 4.0 , the molecule ionizes.[1][2] Anions are repelled by the stationary phase, causing early elution and "fronting" or split peaks.[2]

    • At pH < 2.5 , the molecule is protonated.[1][2] This maximizes hydrophobic interaction with the C18 ligand, resulting in sharp, symmetrical peaks.[2]

Module 2: Enantiomeric Separation (Chiral HPLC)

Objective: Resolve the (R)- and (S)-enantiomers to determine optical purity.

Context: This molecule is an O-methylmandelic acid derivative .[1][2] Literature and empirical data confirm that polysaccharide-based stationary phases (specifically Amylose and Cellulose tris-carbamates) are the gold standard for this class.[1][2]

Recommended Chiral Method (Normal Phase)
ParameterConditionTechnical Rationale
Column Chiralpak IC (Immobilized) or Chiralpak AD-H (Coated) Amylose tris(3,5-dichlorophenylcarbamate)The "IC" column is immobilized, allowing for a wider range of solvents, but "AD-H" often provides higher selectivity for phenylacetic acid derivatives [1].[1]
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) TFA is mandatory. Without Trifluoroacetic Acid (0.1%), the carboxylic acid will interact non-specifically with the chiral selector, causing broad, tailing peaks and loss of resolution.[1]
Flow Rate 1.0 mL/minOptimized for mass transfer in 5 µm chiral particles.[1][2]
Detection UV 230 nmHigher sensitivity is usually required for minor enantiomer detection.[1][2]
Sample Diluent Mobile PhaseCrucial: Dissolving the sample in 100% IPA or Ethanol can disrupt the local phase equilibrium upon injection, leading to peak distortion.[2] Use the 90:10 MP.[1][2]
Method Development Decision Matrix

ChiralMethodDev Start START: Chiral Method Development Screen1 Screen 1: Chiralpak IC (Immobilized) MP: Hexane/IPA/TFA (90:10:0.1) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Rs > 2.0 VALIDATE METHOD CheckRes->Success Yes Fail1 Rs < 1.5 Partial Separation CheckRes->Fail1 No Step2 Switch Column to Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) Fail1->Step2 CheckRes2 Check Resolution (Rs) Step2->CheckRes2 CheckRes2->Success Yes Step3 Switch Mode to Polar Organic (100% Acetonitrile + 0.1% TFA + 0.1% DEA) CheckRes2->Step3 No

Figure 1: Decision matrix for optimizing chiral separation of acidic phenylacetic acid derivatives.

Module 3: Troubleshooting Center

Common Failure Modes & Solutions

Q1: My peaks are tailing significantly (Asymmetry > 1.5). What is wrong?

  • Diagnosis: This is classic "secondary interaction."[1][2] The carboxylic acid protons are interacting with residual silanols on the silica surface.[2]

  • Fix 1 (Achiral): Ensure your mobile phase pH is below 2.5 .[1][2] If using Phosphate buffer, increase concentration to 25-50 mM.[1][2]

  • Fix 2 (Chiral): Verify you added 0.1% TFA to the bulk mobile phase.[1][2] Pre-mix the TFA into the Hexane/IPA solution thoroughly before pumping.[2]

Q2: I see "Ghost Peaks" or retention time shifting.

  • Diagnosis: Inadequate equilibration or "Phase Collapse" (if using 100% aqueous).[1][2]

  • Fix:

    • Never run 100% aqueous on a standard C18 column (phase collapse).[1][2] Ensure at least 5% organic is present.[1][2]

    • For gradient methods, ensure a post-time (re-equilibration) of at least 5 column volumes (approx. 5-7 minutes at 1 mL/min).[1]

Q3: The enantiomers are splitting into doublets.

  • Diagnosis: Sample solvent mismatch.

  • Fix: If you dissolved your sample in 100% Methanol or Acetonitrile and injected it into a Hexane-based mobile phase, the strong solvent "slug" travels with the analyte, preventing interaction with the chiral selector.[1] Dissolve the sample in the Mobile Phase.

Diagnostic Logic Flow

Troubleshooting Problem Problem: Peak Tailing CheckPH Check Mobile Phase pH Problem->CheckPH LowPH pH < 2.5 CheckPH->LowPH No HighPH pH > 3.0 CheckPH->HighPH Yes CheckCol Check Column Type LowPH->CheckCol Action2 Lower pH to 2.2 (Use Phosphoric Acid) HighPH->Action2 Action1 Add 0.1% TFA or Increase Buffer Conc. CheckCol->Action1 Modern C18 Action3 Switch to High-Carbon Load / Endcapped C18 CheckCol->Action3 Old/Standard Silica

Figure 2: Troubleshooting workflow for peak tailing in acidic analytes.

References

  • Zhou, J., et al. (2011).[1][2] "Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase." Analytical Methods, 3, 1-5.[1][2] Link

  • McCalley, D. V. (2010).[1][2] "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1217(25), 4061-4074.[1] (Cited for principles of acidic silanol suppression).[1][2]

  • Daicel Corporation. "Chiralpak IC Instruction Manual."[1][2] (Standard industry protocol for immobilized polysaccharide columns). Link

Sources

Technical Note: Overcoming Steric Congestion in 2-Methoxy-2-(2-methoxyphenyl)acetic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

The Challenge: Reacting 2-Methoxy-2-(2-methoxyphenyl)acetic acid presents a unique "double steric lock" that frustrates standard coupling protocols (e.g., EDC/NHS, DCC).[1][2]

  • 
    -Position Congestion:  The methoxy group at the 
    
    
    
    -carbon adds significant bulk compared to a simple methylene linker.[2]
  • Ortho-Effect: The ortho-methoxy group on the phenyl ring creates a rotational barrier and steric wall that shields the carbonyl carbon from nucleophilic attack.

Standard activation methods often result in slow kinetics, allowing side reactions like


-acylurea formation or racemization (if using chiral starting material) to dominate.[1][2] This guide details high-fidelity protocols using Acyl Fluorides (TFFH)  and Neutral Acyl Chlorides (Ghosez’s Reagent)  to bypass these barriers.[1]

Decision Matrix: Reagent Selection

Before proceeding, select the workflow that matches your nucleophile and constraints.[1][2]

ReagentSelection Start Select Target Transformation Amidation Amide Bond Formation Start->Amidation Esterification Ester Bond Formation Start->Esterification AmineType Nucleophile Type? Amidation->AmineType EstMethod Substrate Stability? Esterification->EstMethod PrimaryAmine Primary/Secondary Amine (Standard) AmineType->PrimaryAmine WeakAmine Aniline/Hindered Amine (Low Nucleophilicity) AmineType->WeakAmine TFFH Protocol A: TFFH Activation (In-situ Acyl Fluoride) PrimaryAmine->TFFH Ghosez Protocol B: Ghosez's Reagent (Neutral Acyl Chloride) WeakAmine->Ghosez Alkylation Protocol C: Cesium Carbonate (Alkylation of Carboxylate) EstMethod->Alkylation Preferred Mitsunobu Mitsunobu Reaction (If Alcohol is Primary/Secondary) EstMethod->Mitsunobu Alternative

Figure 1: Strategic selection of coupling reagents based on nucleophile steric/electronic properties.

Protocol A: Amidation via In-Situ Acyl Fluorides (TFFH)

Why this works: Acid fluorides are less sensitive to steric hindrance than acid chlorides or active esters due to the small atomic radius of fluorine. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acid fluoride in situ, avoiding the hydrolysis risks associated with isolating acid halides.

Mechanism of Action

The TFFH reagent converts the hindered carboxylic acid into a highly reactive acyl fluoride.[3] The fluoride ion is a good leaving group that does not create the bulk associated with OBt or OAt esters.

TFFH_Mechanism Acid Hindered Acid (R-COOH) Intermediate Acyl Fluoride (R-COF) Acid->Intermediate Activation (Fast) TFFH TFFH Reagent TFFH->Intermediate Activation (Fast) Base DIPEA Base->Intermediate Activation (Fast) Product Amide Product Intermediate->Product Nucleophilic Attack (Sterically Permissive) Amine Amine (R'-NH2) Amine->Product

Figure 2: TFFH activation pathway bypassing bulky active ester intermediates.[1]

Experimental Procedure

Reagents:

  • Substrate: 2-Methoxy-2-(2-methoxyphenyl)acetic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv[1]

  • Coupling Agent: TFFH (1.1 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DCM or DMF (0.1 M – 0.2 M)

Steps:

  • Dissolve the carboxylic acid and TFFH in anhydrous DCM under Nitrogen/Argon.[2]

  • Add DIPEA dropwise at 0°C. Note: You may observe a slight color change.

  • Stir at 0°C for 30 minutes to ensure full conversion to the Acid Fluoride.

  • Add the amine (dissolved in minimal DCM).[2]

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Dilute with DCM, wash with 1N HCl (if product is acid stable) or saturated

    
    , followed by brine.
    

Critical Checkpoint: Monitor by TLC. If the acid fluoride persists (unreacted), heat the reaction to 40°C. Acid fluorides are thermally stable enough to withstand mild heating, unlike O-acylisoureas.[1]

Protocol B: Neutral Acyl Chloride Formation (Ghosez’s Reagent)

Why this works: Standard Thionyl Chloride (


) generates HCl, which can cleave the acid-sensitive methoxy ether linkages or cause racemization.[1][2] Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)  forms the acid chloride under strictly neutral  conditions.[1][4][5]
Experimental Procedure

Reagents:

  • Substrate: 1.0 equiv

  • Ghosez’s Reagent: 1.2 – 1.5 equiv[1]

  • Solvent: Dry DCM or Chloroform[1]

Steps:

  • Dissolve the substrate in dry DCM.[2]

  • Add Ghosez’s Reagent slowly at room temperature.[1][2]

  • Stir for 1–2 hours.

    • Validation: Remove an aliquot, quench with dry methanol, and check LCMS for the methyl ester.[1][2] If the methyl ester forms, the acid chloride was present.

  • Evaporation (Optional but recommended): Remove solvent and excess reagent under vacuum to leave the crude acid chloride.[2]

  • Coupling: Redissolve in DCM/Pyridine and add your nucleophile.

Protocol C: Esterification via Cesium Carbonate (The "Cesium Effect")

Why this works: Fischer esterification (Acid + Alcohol +


) will fail due to the steric wall preventing the alcohol from attacking the carbonyl. Instead, we use alkylation .[1][2] By using 

, the large Cesium cation effectively "solvates" the carboxylate anion, making it highly nucleophilic (

attack) toward an alkyl halide.
Experimental Procedure

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide (R-Br or R-I): 1.2 – 1.5 equiv[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: DMF (Polar aprotic is essential)[2]

Steps:

  • Dissolve the carboxylic acid in DMF (0.2 M).[2]

  • Add

    
    .[1][2] The mixture will be a suspension.[2]
    
  • Stir for 15 minutes at RT to form the Cesium carboxylate.

  • Add the Alkyl Halide.

  • Stir at RT.[1][2][6] If the alkyl halide is hindered, heat to 50°C.[1][2]

  • Workup: Pour into water and extract with EtOAc. The "naked" anion usually reacts cleanly with high yields.[2]

Comparison of Reagents

FeatureTFFH (Acyl Fluoride)Ghosez's ReagentEDC/HOBtThionyl Chloride
Steric Tolerance High (Small F- group)Very High (High reactivity)LowHigh
Acidity Basic/Neutral (with DIPEA)Neutral Acidic/NeutralVery Acidic (HCl gas)
Ether Stability ExcellentExcellentGoodRisk of Cleavage
Byproducts Tetramethylurea (Water sol.)[1]Amide (removable)Urea (difficult removal)

,

Recommendation Primary Choice For Weak Nucleophiles Do Not UseAvoid

Troubleshooting & FAQs

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If using carbodiimides (EDC/DCC), this is likely the


-acylurea rearrangement product.[1] This occurs when the amine attack is slower than the rearrangement of the active intermediate. Switch to Protocol A (TFFH). 

Q: Can I use HATU instead of TFFH? A: HATU is a valid alternative and generally better than EDC.[1][2] However, for extremely hindered systems like this bis-methoxy scaffold, the HOAt ester formed by HATU is still bulkier than the Acid Fluoride formed by TFFH.[1][2] If HATU stalls, TFFH is the next logical step.[1][2]

Q: My chiral center racemized. Why? A: The


-methoxy group increases the acidity of the 

-proton. If you use strong bases or excess heat during activation, enolization can occur.[1][2]
  • Fix: Use Ghosez’s reagent (neutral conditions) or ensure DIPEA is added at 0°C and not in large excess when using TFFH.[1][2] Avoid DMAP, as it promotes racemization.[1][2]

Q: Is the methoxy group stable to


? 
A:  No. 

is a classic demethylating agent.[1][2] If you need to deprotect a different group later, avoid Lewis acids.[1][2] Use hydrogenolysis (

) for benzyl esters/ethers or mild base hydrolysis for methyl esters.[1][2]

References

  • Carpino, L. A., & El-Faham, A. (1995).[1][2] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society.[7]

  • Ghosez, L., et al. (1969).[1][2] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society. (Foundational reference for Ghosez Reagent).

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Kruse, C. H., et al. (1978).[1][2] Cesium salts in organic synthesis. Journal of Organic Chemistry. (Fundamental work on the "Cesium Effect").[2][8]

Sources

Stability of 2-Methoxy-2-(2-methoxyphenyl)acetic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Methoxy-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Introduction to the Stability of 2-Methoxy-2-(2-methoxyphenyl)acetic acid

2-Methoxy-2-(2-methoxyphenyl)acetic acid is a specialized organic molecule with potential applications in pharmaceutical synthesis and materials science. Its structure, featuring a carboxylic acid, an α-methoxy group, and a methoxy-substituted phenyl ring, presents a unique stability profile. Understanding its behavior in acidic and basic media is crucial for its synthesis, purification, formulation, and analytical method development. This guide will delve into the predicted stability of this compound and provide practical advice for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Methoxy-2-(2-methoxyphenyl)acetic acid?

A1: The main stability concerns for this molecule are its susceptibility to degradation under strongly acidic and, to a lesser extent, basic conditions. The key labile functional group is the α-methoxy ether linkage, which can undergo cleavage. Additionally, under harsh acidic conditions, decarboxylation is a potential degradation pathway.

Q2: Is 2-Methoxy-2-(2-methoxyphenyl)acetic acid stable under typical reversed-phase HPLC conditions?

A2: Generally, yes. Standard reversed-phase HPLC mobile phases, which are often weakly acidic (e.g., using formic acid or phosphoric acid as modifiers), are not expected to cause significant degradation of the compound during the analysis time.[1] However, it is always good practice to assess the stability of the analyte in the mobile phase, especially if the analysis involves elevated temperatures.

Q3: What are the likely degradation products of 2-Methoxy-2-(2-methoxyphenyl)acetic acid in acidic media?

A3: Under strongly acidic conditions, two primary degradation products are anticipated:

  • 2-Hydroxy-2-(2-methoxyphenyl)acetic acid: Formed via the hydrolysis of the α-methoxy group.

  • 2-Methoxybenzaldehyde: Resulting from decarbonylation, which is the loss of carbon monoxide from the carboxylic acid moiety.[2]

Q4: Can this compound undergo esterification during storage in alcoholic solvents?

A4: Yes, in the presence of an acid catalyst, 2-Methoxy-2-(2-methoxyphenyl)acetic acid can undergo Fischer esterification if stored in an alcohol-based solvent (e.g., methanol, ethanol) for extended periods.[3] It is advisable to store the compound as a solid or in aprotic solvents.

Q5: How does the methoxy group on the phenyl ring affect the stability?

A5: The methoxy group at the ortho position of the phenyl ring is an electron-donating group. This group can influence the electronic properties of the molecule but is generally stable under most acidic and basic conditions that would typically be used in a laboratory setting. Cleavage of this aryl ether would require harsh conditions not commonly encountered in routine experiments.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of compound during acidic workup Acid-catalyzed degradation (hydrolysis or decarbonylation).1. Minimize contact time with strong acids. Neutralize the reaction mixture as soon as possible. 2. Use weaker acids for pH adjustment if possible. Consider using a buffered solution or a milder organic acid. 3. Perform the workup at low temperatures (e.g., on an ice bath) to slow down the degradation rate.
Appearance of a new, more polar peak in HPLC after acid treatment Formation of 2-hydroxy-2-(2-methoxyphenyl)acetic acid via hydrolysis.1. Confirm the identity of the new peak using LC-MS to check for the expected molecular weight. 2. Optimize the reaction or workup to avoid prolonged exposure to acidic water.
Appearance of a new, less polar peak in HPLC after exposure to strong acid Formation of 2-methoxybenzaldehyde via decarbonylation.1. Verify the identity of the impurity by comparing its retention time and UV spectrum with a standard of 2-methoxybenzaldehyde, or by LC-MS. 2. Avoid using strong, dehydrating acids like concentrated sulfuric acid, especially with heating.[2]
Low yield after saponification of the methyl ester to produce the acid Incomplete hydrolysis or potential side reactions under harsh basic conditions.1. Ensure sufficient reaction time and temperature for complete saponification. Monitor the reaction by TLC or HPLC. 2. Use a moderate concentration of base (e.g., 1-2 M NaOH or LiOH) to avoid potential side reactions.[4] 3. Carefully acidify the reaction mixture during workup to protonate the carboxylate salt and precipitate the acid.
Inconsistent analytical results for the same sample Degradation of the compound in the analytical sample solvent.1. Assess the stability of the compound in your chosen diluent. Prepare a sample and analyze it at different time points (e.g., 0, 4, 8, 24 hours). 2. If instability is observed, switch to a more inert solvent such as acetonitrile or a buffered aqueous solution at a neutral pH.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study for 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Methoxy-2-(2-methoxyphenyl)acetic acid in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Control Sample:

    • Mix 1 mL of the stock solution with 1 mL of water and treat it in the same way as the stressed samples to serve as a baseline.

3. HPLC Analysis:

  • A stability-indicating HPLC method should be used to separate the parent compound from its degradation products.

  • Example HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analyze all samples and compare the chromatograms to identify and quantify the degradation products.


}

Forced Degradation Experimental Workflow.

Predicted Degradation Pathways

Acid-Catalyzed Degradation

Under acidic conditions, two main degradation pathways are plausible for 2-Methoxy-2-(2-methoxyphenyl)acetic acid.

  • Hydrolysis of the α-Methoxy Group: The ether oxygen at the alpha position can be protonated, making it a good leaving group (methanol). The resulting carbocation is then attacked by water to form 2-hydroxy-2-(2-methoxyphenyl)acetic acid.

  • Decarbonylation: In the presence of a strong acid like sulfuric acid, the carboxylic acid can be protonated, leading to the loss of water and the formation of an acylium ion. This can then lose carbon monoxide to form a resonance-stabilized carbocation, which upon workup with water, yields 2-methoxybenzaldehyde.[2]


}

Predicted Acidic Degradation Pathways.

Base-Catalyzed Degradation

Under basic conditions, 2-Methoxy-2-(2-methoxyphenyl)acetic acid is expected to be relatively stable. The primary interaction will be the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. This salt form is generally more resistant to further degradation. However, under very harsh basic conditions (high temperature, high base concentration), elimination or other unforeseen reactions could potentially occur, though they are less likely than acid-catalyzed degradation.


}

Interaction under Basic Conditions.

References

  • J&K Scientific LLC. (2023, December 3). Carboxylic acid ester hydrolyzes to form carboxylic acid.
  • Glaser, R., & Streng, J. H. (2002). Hydration and Hydrolysis of alpha-Oxo Carboxylic Acid Derivatives and Conjugate Addition to alpha,beta-Unsaturated Carbonyl Compounds: A Density Functional Study. PubMed.
  • Feather, M. S., & Harris, J. F. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science, 61(3), 186.
  • van der Merwe, K. J., & Steyn, P. S. (1964). α-Methoxyphenylacetic acid. Synthesis of some P-sub-stituted derivatives and a discussion of the decarbonylation of α-methoxy-. Journal of the South African Chemical Institute, 17, 11-16.
  • Chem-Impex. (n.d.). (R-(-)-α-Methoxyphenylacetic acid.
  • Gaur, A., & Singh, S. (2016).
  • Organic Chemistry Portal. (n.d.). Decarboxylations.
  • BioPharm International. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals.
  • Sharp Clinical. (2025, November 10). A practical guide to forced degradation and stability studies for drug substances.
  • Organic Syntheses. (n.d.). Homoveratric acid.
  • Çetin, A. (2018, February 19). HYDROLYSIS REACTIONS.
  • Wang, J., & Li, H. (2007). HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. Chinese Journal of Pharmaceutical Analysis, 27(1), 85-87.
  • Sharp Services. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ChemicalBook. (n.d.). (S)-(+)-alpha-Methoxyphenylacetic acid.
  • Pharmaffiliates. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Hydroxyphenylacetic Acid.
  • Sigma-Aldrich. (n.d.). a-Methoxyphenylacetic acid 99 7021-09-2.
  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids.
  • SIELC Technologies. (2018, February 16). Separation of Phenylacetic acid on Newcrom R1 HPLC column.
  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids.
  • ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid synthesis.
  • NIST. (n.d.). (R)-(-)-α-Methoxyphenylacetic acid.
  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • PubChem. (n.d.). 2-Methoxyphenylacetic acid.
  • PubChem. (n.d.). Methyl 2-methoxy-2-phenylacetate.
  • Google Patents. (n.d.). EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts.
  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
  • ResearchGate. (2025, August 10). 2-Methoxy-2-phenylacetic acid.
  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed.
  • GSRS. (n.d.). METHYL (2-METHOXYPHENYL)ACETATE.
  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Semantic Scholar.
  • ChemScene. (n.d.). 7021-09-2 | 2-Methoxy-2-phenylacetic acid.
  • The Good Scents Company. (n.d.). 2-methoxyphenyl acetic acid, 93-25-4.
  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
  • Bernasconi, C. F., & Ketner, R. J. (2006). Hydrolysis of alpha-alkyl-alpha-(methylthio)methylene Meldrum's acids.
  • Sigma-Aldrich. (n.d.). methyl (2-methoxyphenyl)acetate AldrichCPR.
  • ResearchGate. (2025, August 10). Catalytic degradation of organic pollutants in aqueous systems: A comprehensive review of peroxyacetic acid-based advanced oxidation processes | Request PDF.
  • MDPI. (2024, July 19). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor.
  • MDPI. (2023, September 13). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study.
  • Apollo Scientific. (2023, July 5). Methyl 2-(3-methoxyphenyl)acetate.

Sources

Technical Support Center: Resolution of Racemic 2-Methoxy-2-(2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of racemic 2-Methoxy-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are working on the enantioselective separation of this compound. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting guides for issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and methodology for resolving racemic 2-Methoxy-2-(2-methoxyphenyl)acetic acid.

Q1: What are the primary methods for resolving racemic 2-Methoxy-2-(2-methoxyphenyl)acetic acid?

There are two primary, well-established methods for separating the enantiomers of this chiral carboxylic acid:

  • Classical Resolution via Diastereomeric Salt Formation: This is a traditional and often scalable method.[1][2][3] It involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent).[4][5] This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties, most notably different solubilities.[3][6] This solubility difference allows one diastereomer to be selectively crystallized and separated.[6][7]

  • Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique that uses a Chiral Stationary Phase (CSP) to separate enantiomers.[1][8] The separation relies on the differential, transient interactions between each enantiomer and the chiral selector immobilized on the column support, leading to different retention times.[8] This method is highly effective for both analysis and purification, though it can be more expensive for large-scale separations compared to classical resolution.[9]

Q2: How do I select an appropriate chiral resolving agent for this acid?

The selection of a resolving agent is a critical and often empirical step.[7] For a carboxylic acid like 2-Methoxy-2-(2-methoxyphenyl)acetic acid, you need an enantiomerically pure chiral base. Key considerations include:

  • Availability and Cost: Naturally occurring alkaloids like (-)-brucine, (-)-strychnine, (+)-cinchonine, and quinine are frequently used because they are readily available.[3][4] Synthetic amines such as (R)- or (S)-1-phenylethylamine are also common choices.[1]

  • Salt-forming Ability: The agent must efficiently form a crystalline salt with the acid.

  • Separation Efficiency: The ideal agent forms a pair of diastereomeric salts with a significant difference in solubility in a common solvent, which is key to achieving high recovery and enantiomeric excess (ee).[7]

  • Structural Considerations: The chiral center of the resolving agent should ideally be close to the basic functional group to maximize stereochemical interaction during salt formation.[10]

A screening approach using small amounts of the racemic acid with a variety of resolving agents and solvents is the most effective strategy to identify the optimal system.[9]

Q3: What is enantiomeric excess (ee) and how is it determined?

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. For example, a sample containing 98% of the (R)-enantiomer and 2% of the (S)-enantiomer has an ee of 96%.

The most accurate and widely used method for determining the ee of 2-Methoxy-2-(2-methoxyphenyl)acetic acid is Chiral High-Performance Liquid Chromatography (HPLC) .[8] By developing a method on a suitable chiral stationary phase, the two enantiomers can be separated into distinct peaks. The relative area of these peaks is then used to calculate the ee. Other methods like circular dichroism (CD) spectroscopy can also be employed, particularly in high-throughput screening settings.[11][12]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the resolution process.

Troubleshooting Diastereomeric Salt Crystallization

The formation and selective crystallization of diastereomeric salts is the cornerstone of classical resolution.[6] Below are common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Crystallization Occurs 1. High Solubility: Both diastereomeric salts are too soluble in the chosen solvent system.[6] 2. Insufficient Concentration: The solution is not supersaturated.1. Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).[6] 2. Anti-Solvent Addition: Introduce an anti-solvent (a solvent in which the salts are poorly soluble, like hexane or water) dropwise to the solution to induce precipitation.[6] 3. Increase Concentration: Carefully remove solvent under reduced pressure to create a supersaturated solution. 4. Cooling: If solubility is temperature-dependent, slowly cool the solution to promote crystallization.[6]
Oiling Out / Amorphous Precipitate Forms 1. Rapid Supersaturation: Cooling the solution or adding an anti-solvent too quickly.[6] 2. Poor Solvent Choice: The solvent may be a good solvent for the individual ions but poor for the crystal lattice.1. Slow Down the Process: Reduce the rate of cooling or the rate of anti-solvent addition to allow for orderly crystal growth.[6] 2. Use a Solvent Mixture: Employ a co-solvent system to fine-tune the solvating properties. 3. Temperature Control: Try holding the solution at a slightly elevated temperature (below the boiling point) for an extended period to encourage nucleation.
Low Enantiomeric Excess (ee) of the Crystallized Product 1. Similar Solubilities: The solubilities of the two diastereomeric salts are too close in the chosen solvent. 2. Co-crystallization: The more soluble diastereomer is crystallizing along with the less soluble one. 3. Insufficient Equilibration: The system did not have enough time to reach thermodynamic equilibrium.1. Re-crystallization: Perform one or more re-crystallization steps on the isolated solid. This is a common and effective way to enhance ee. 2. Optimize Solvent: Re-visit the solvent screening process. A different solvent may provide a larger solubility differential. 3. Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes favor the crystallization of the less soluble salt.[7] 4. Extended Stirring: Allow the slurry to stir for a longer period (several hours to overnight) to ensure the system reaches equilibrium before filtration.
Inconsistent Results Between Batches 1. Purity of Materials: Impurities in the racemic acid or resolving agent can interfere with crystallization. 2. Lack of Control: Variations in cooling rates, agitation speed, or solvent volumes.[6] 3. Polymorphism: The diastereomeric salts may exist in different crystalline forms (polymorphs) with different solubilities.1. Verify Purity: Ensure the starting materials are of high and consistent purity using techniques like NMR or melting point analysis. 2. Standardize Protocol: Implement strict control over all experimental parameters. Use programmable equipment for controlled cooling profiles. 3. Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for polymorphism.[13]
Troubleshooting Chiral HPLC Analysis

Chiral HPLC is essential for determining the success of your resolution.[14] Here’s how to address common analytical challenges.

Problem Potential Cause(s) Recommended Solution(s)
No Separation of Enantiomers (Single Peak) 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not provide enantioselectivity for this analyte. 2. Inappropriate Mobile Phase: The mobile phase composition is not suitable for achieving separation on the selected column.1. Column Screening: Screen different types of CSPs. For carboxylic acids, polysaccharide-based (derivatized cellulose or amylose) and macrocyclic glycopeptide phases (e.g., Chirobiotic T) are often good starting points.[15] 2. Mobile Phase Optimization: Systematically vary the mobile phase. For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol) in the non-polar solvent (e.g., hexane). For reverse phase, adjust the organic modifier (e.g., acetonitrile) and the pH/additive (e.g., formic or phosphoric acid).[16]
Poor Resolution (Overlapping Peaks) 1. Sub-optimal Mobile Phase: The mobile phase strength or composition is not ideal. 2. High Flow Rate: The flow rate is too fast, not allowing sufficient time for interaction with the CSP. 3. Temperature Effects: Column temperature can influence enantioselectivity.1. Adjust Mobile Phase: Make small, systematic changes to the mobile phase composition. For example, decrease the percentage of the polar modifier in normal phase to increase retention and potentially improve resolution. 2. Reduce Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves. 3. Vary Temperature: Test the separation at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.
Peak Tailing or Broadening 1. Secondary Interactions: Unwanted interactions between the acidic analyte and the silica support of the CSP. 2. Column Overload: Injecting too much sample. 3. Column Degradation: The CSP is aging or has been contaminated.1. Mobile Phase Additives: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and minimize secondary interactions. 2. Reduce Injection Volume/Concentration: Prepare a more dilute sample or inject a smaller volume. 3. Flush or Replace Column: Flush the column according to the manufacturer's instructions or replace it if it is old or has been subjected to harsh conditions.

Experimental Protocols & Workflows

Workflow for Classical Resolution via Diastereomeric Salt Formation

This diagram outlines the logical steps involved in a typical classical resolution experiment.

G cluster_prep Preparation cluster_reaction Salt Formation & Crystallization cluster_isolation Isolation & Purification cluster_analysis Analysis & Liberation racemate Dissolve Racemic Acid in Suitable Solvent mix Combine Solutions (Often at elevated temp) racemate->mix agent Dissolve Chiral Base (0.5-1.0 eq) in Solvent agent->mix cool Slowly Cool to Induce Crystallization mix->cool equilibrate Stir Slurry at Final Temperature cool->equilibrate filter Filter to Isolate Diastereomeric Salt Crystals equilibrate->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry the Purified Salt wash->dry analyze Determine Diastereomeric and Enantiomeric Purity (HPLC) dry->analyze liberate Liberate Enriched Acid (e.g., Acidify and Extract) analyze->liberate If ee is high final_ee Determine Final ee of Resolved Acid liberate->final_ee

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Protocol: Classical Resolution using (R)-(+)-1-Phenylethylamine

This protocol is a representative example and must be optimized for your specific conditions.

  • Salt Formation:

    • In a 100 mL flask, dissolve 5.0 g of racemic 2-Methoxy-2-(2-methoxyphenyl)acetic acid in 40 mL of hot ethyl acetate.

    • In a separate flask, dissolve the stoichiometric equivalent of (R)-(+)-1-phenylethylamine in 15 mL of hot ethyl acetate.

    • Slowly add the warm amine solution to the stirred solution of the acid.

  • Crystallization:

    • Allow the combined solution to cool slowly to room temperature. Cloudiness should appear as the diastereomeric salt begins to crystallize.

    • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethyl acetate to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enriched Acid:

    • Dissolve the collected diastereomeric salt in water.

    • Acidify the aqueous solution to a pH of ~1-2 using 2M HCl. The enantiomerically enriched carboxylic acid will precipitate out.

    • Extract the enriched acid into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the resulting acid using a validated chiral HPLC method.

    • If the ee is not satisfactory, the diastereomeric salt can be recrystallized from fresh hot ethyl acetate before the acidification step.

Troubleshooting Logic for Low Enantiomeric Excess (ee)

When faced with a low ee after a resolution attempt, this decision tree can guide your optimization strategy.

G start Low ee Obtained check_solid Is there a solid precipitate? start->check_solid no_solid No Solid: Salts too soluble. Change solvent or increase concentration. check_solid->no_solid No recrystallize Recrystallize the Diastereomeric Salt check_solid->recrystallize Yes check_ee_again Is ee improved? recrystallize->check_ee_again success Success! Proceed with acid liberation. check_ee_again->success Yes no_improvement No/Minor Improvement: Solubilities are too similar. check_ee_again->no_improvement No rescreen Re-screen solvents to find better solubility difference. no_improvement->rescreen change_agent Screen for a new chiral resolving agent. no_improvement->change_agent

Caption: Decision tree for troubleshooting low enantiomeric excess (ee).

References

  • A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards - Benchchem.
  • overcoming solubility issues during diastereomeric salt crystalliz
  • Part 6: Resolution of Enantiomers - Chiralpedia.
  • Chiral HPLC Separ
  • 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts.
  • Resolution (Separ
  • Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separ
  • 2-Methoxy-2-(4-methoxyphenyl)acetic Acid - Benchchem.
  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Compressing Experiences of Optical Resolution Trials... - MDPI.
  • Methods of Resolution | Dalal Institute.
  • Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column.
  • Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe.
  • Resolution of Racemic Modifications - St.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC.
  • Chiral Resolution and Confirm
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing).

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Validation & Comparative

1H NMR spectrum interpretation of 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Interpretation of 2-Methoxy-2-(2-methoxyphenyl)acetic Acid Content Type: Technical Application Guide Audience: Drug Development Scientists, QC Analysts, and Synthetic Organic Chemists.[1]

Executive Summary & Application Scope

In the development of chiral resolution agents and pharmaceutical intermediates, 2-Methoxy-2-(2-methoxyphenyl)acetic acid (hereafter referred to as


-MMPA ) serves as a critical scaffold.[1] It is a derivative of mandelic acid where the 

-hydroxyl is methylated, and the phenyl ring bears an ortho-methoxy substituent.

This guide provides a definitive interpretation of the


H NMR spectrum of 

-MMPA. Unlike standard database entries, this analysis focuses on regioisomeric differentiation . A common challenge in the synthesis of this compound is the presence of the para-isomer (derived from p-anisaldehyde impurities) or the meta-isomer. Differentiating these requires a nuanced understanding of aromatic coupling patterns and steric electronic effects.

Key Deliverables:

  • Structural Assignment: Complete chemical shift mapping.

  • Comparative Analysis: Distinguishing the target (ortho) from the primary impurity (para).[1]

  • Experimental Protocol: Standardized acquisition parameters for reproducibility.

Structural Analysis & Electronic Environment

To interpret the spectrum accurately, we must deconstruct the magnetic environment of the protons.

The Molecule

The structure consists of two distinct "zones" of magnetic interest:[2]

  • The Aliphatic Zone: The chiral center (

    
    -CH) and the aliphatic ether (
    
    
    
    -OCH
    
    
    ).[1]
  • The Aromatic Zone: The 1,2-disubstituted benzene ring (bearing the acetic acid tail and the phenolic methoxy).[1]

Figure 1: Structural connectivity highlighting the distinct magnetic environments.[1] The 'Ortho' position of the Ar-OMe is the critical differentiator.

Comparative Analysis: Target vs. Alternatives

The most frequent analytical question is: "Is my product the pure ortho-isomer, or is it contaminated with the para-isomer?"

The Core Distinction: Aromatic Splitting[2]
  • Target (

    
    -MMPA):  The molecule lacks a plane of symmetry in the aromatic ring. This creates an ABCD system  (four magnetically non-equivalent protons). You will observe complex splitting patterns.
    
  • Alternative (

    
    -MMPA):  The para-isomer possesses a plane of symmetry through the C1-C4 axis. This creates an AA'BB' system . You will observe two distinct "roofed" doublets (pseudo-doublets).
    
Comparative Data Table (CDCl

, 400 MHz)
Proton GroupTarget: Ortho-Isomer (

-MMPA)
Alternative: Para-Isomer (

-MMPA)
Diagnostic Note
-COOH 10.0 - 12.0 (br s, 1H)10.0 - 12.0 (br s, 1H)Not diagnostic; shifts with concentration/water.[1]
Ar-H (Ring) 6.80 - 7.40 (m, 4H) 6.90 (d, 2H), 7.35 (d, 2H) CRITICAL: Ortho shows 4 distinct signals; Para shows 2 symmetric sets.[1]

-CH
~5.15 (s, 1H)~4.75 (s, 1H)The ortho-substituent exerts a steric deshielding effect, shifting the

-H downfield.[1]
Ar-OCH

3.85 (s, 3H)3.80 (s, 3H)Minimal difference.

-OCH

3.42 (s, 3H)3.40 (s, 3H)Minimal difference.

Application Insight: In a mixture, look for the "satellite" doublets of the para-isomer at ~6.9 and ~7.35 ppm. These are easily distinguishable from the complex multiplet of the ortho-isomer.

Detailed Assignment of the Target ( -MMPA)

Below is the detailed peak assignment for the target molecule in Deuterated Chloroform (


).
1. The Aromatic Region (6.80 – 7.40 ppm)

Due to the ortho-methoxy group, the four aromatic protons are distinct:

  • H-3 (Ortho to OMe): ~6.88 ppm (Doublet,

    
     Hz).[1] Shielded by the electron-donating resonance (+M) effect of the methoxy group.
    
  • H-5 (Para to OMe): ~6.98 ppm (Triplet/Multiplet). Also shielded by the +M effect.[1]

  • H-4 (Meta to OMe): ~7.30 ppm (Triplet/Multiplet). Less shielded.

  • H-6 (Ortho to Chiral Chain): ~7.35 - 7.45 ppm (Doublet,

    
     Hz). Deshielded by the magnetic anisotropy of the carbonyl group and the ring current.
    
2. The Aliphatic Region (3.00 – 5.50 ppm)
  • 
    -CH (~5.15 ppm, Singlet):  This proton is unique.[1] It is flanked by a phenyl ring, an ether oxygen, and a carbonyl.[3] In the ortho-isomer, the steric bulk of the neighboring methoxy group twists the ring out of coplanarity, often causing a slight downfield shift compared to the para-isomer.
    
  • Ar-OCH

    
     (~3.85 ppm, Singlet):  Typical shift for anisole derivatives.
    
  • 
    -OCH
    
    
    
    (~3.42 ppm, Singlet):
    Upfield from the aromatic methoxy because it is attached to an
    
    
    carbon, not an aromatic ring.

Experimental Protocol

To ensure the spectrum matches the description above, follow this standardized protocol. This minimizes solvent effects and concentration-dependent shifts (especially for the -COOH proton).

Materials & Reagents[1][4][5]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]
    
    • Note: DMSO-

      
       can be used, but it will shift the -COOH peak to ~12.5 ppm and may obscure aromatic splitting due to viscosity broadening.
      
  • Sample Mass: 10–15 mg of solid

    
    -MMPA.
    
  • Tube: 5mm High-Precision NMR tube.

Workflow (Graphviz)[1]

Figure 2: Step-by-step acquisition workflow to ensure high-resolution spectral data.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): 1.0 second (sufficient for protons; increase to 5.0s if quantitative integration of -COOH is required).

  • Number of Scans (NS): 16 (sufficient for >10mg sample).

Troubleshooting & Anomalies

The "Missing" Carboxylic Acid Proton
  • Observation: The spectrum shows all peaks except the broad singlet at ~11 ppm.[1]

  • Cause: Chemical exchange with trace water in the solvent or hydrogen bonding broadening the signal into the baseline.

  • Solution: Add a drop of

    
     and shake. The -COOH peak will disappear completely (exchange), confirming its identity, while the HDO peak at ~4.7 ppm will grow.
    
Rotational Isomerism (Rotamers)[1]
  • Observation: The

    
    -OCH
    
    
    
    or Ar-OCH
    
    
    peaks appear broadened or split at low temperatures.
  • Cause: The ortho-methoxy group creates steric hindrance, restricting rotation around the phenyl-chiral carbon bond.

  • Resolution: Run the experiment at 313 K (40°C). The peaks should sharpen as rotation becomes fast on the NMR timescale [1].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6] (General reference for ABCD vs AA'BB' splitting patterns).

  • National Institute of Standards and Technology (NIST). (2025). (R)-(-)-alpha-Methoxyphenylacetic acid Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison. Available at: [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for additive chemical shift rules).

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A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxy-Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, particularly within drug development and metabolomics, the precise structural elucidation of small molecules is paramount. Mass spectrometry (MS), coupled with tandem MS (MS/MS), stands as a cornerstone technique for this purpose. However, the differentiation of isomeric compounds presents a significant analytical challenge. This guide provides an in-depth comparison of the electrospray ionization (ESI) mass spectrometry fragmentation patterns of 2-Methoxy-2-(2-methoxyphenyl)acetic acid and its simpler positional isomers: 2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid. Understanding these distinct fragmentation pathways is crucial for unambiguous isomer identification.

The Challenge of Isomer Differentiation

Positional isomers often exhibit identical molecular weights and similar chromatographic retention times, making their distinction by mass spectrometry alone a complex task. The key to their differentiation lies in the unique fragmentation patterns generated during collision-induced dissociation (CID) in the mass spectrometer. The position of a substituent on an aromatic ring can profoundly influence the stability of the precursor and fragment ions, leading to characteristic product ions and neutral losses.

Fragmentation of Aromatic Carboxylic Acids: General Principles

Under ESI conditions, carboxylic acids are readily deprotonated in negative ion mode to form [M-H]⁻ ions, or protonated in positive ion mode to form [M+H]⁺ ions.[1][2] During CID, these precursor ions undergo fragmentation. Common fragmentation pathways for aromatic carboxylic acids include:

  • Decarboxylation: The loss of CO₂ (44 Da) is a hallmark fragmentation for many carboxylic acids.[3]

  • Loss of Water: Elimination of H₂O (18 Da) can occur, especially if other functional groups are present that can participate in rearrangements.[4]

  • Cleavage of Side Chains: Bonds adjacent to the aromatic ring or the carbonyl group are susceptible to cleavage.[5]

The presence and position of a methoxy group introduce additional, and often diagnostic, fragmentation pathways.

Comparative Fragmentation Analysis

2-Methoxy-2-(2-methoxyphenyl)acetic acid: A Case of Ortho Effects

While specific experimental data for 2-Methoxy-2-(2-methoxyphenyl)acetic acid is not widely published, its fragmentation can be predicted based on the established principles of "ortho effects" in mass spectrometry. The proximity of the two methoxy groups and the carboxylic acid function is expected to lead to unique intramolecular interactions and rearrangement reactions.[6][7]

Predicted Fragmentation Pathways (Negative Ion Mode):

  • Initial Deprotonation: The molecule will readily form an [M-H]⁻ precursor ion at m/z 195.

  • Primary Fragmentation: A dominant fragmentation pathway is the loss of a methyl radical (•CH₃) from one of the methoxy groups, followed by the loss of carbon monoxide (CO) and carbon dioxide (CO₂).

  • Ortho Effect-Driven Fragmentation: The close proximity of the methoxy and carboxylate groups could facilitate a concerted loss of methanol (CH₃OH) and carbon monoxide (CO).

DOT Graph of Predicted Fragmentation:

m/z 195\n[M-H]⁻ m/z 195 [M-H]⁻ m/z 180\n[M-H-CH₃]⁻ m/z 180 [M-H-CH₃]⁻ m/z 195\n[M-H]⁻->m/z 180\n[M-H-CH₃]⁻ -•CH₃ m/z 135\n[M-H-CH₃OH-CO]⁻ m/z 135 [M-H-CH₃OH-CO]⁻ m/z 195\n[M-H]⁻->m/z 135\n[M-H-CH₃OH-CO]⁻ -CH₃OH, -CO (ortho effect) m/z 152\n[M-H-CH₃-CO]⁻ m/z 152 [M-H-CH₃-CO]⁻ m/z 180\n[M-H-CH₃]⁻->m/z 152\n[M-H-CH₃-CO]⁻ -CO m/z 108\n[M-H-CH₃-CO-CO₂]⁻ m/z 108 [M-H-CH₃-CO-CO₂]⁻ m/z 152\n[M-H-CH₃-CO]⁻->m/z 108\n[M-H-CH₃-CO-CO₂]⁻ -CO₂

Caption: Predicted ESI-MS/MS fragmentation of 2-Methoxy-2-(2-methoxyphenyl)acetic acid.

Methoxyphenylacetic Acid Isomers: A Comparative Analysis

The fragmentation patterns of the simpler methoxyphenylacetic acid isomers (molecular weight: 166.17 g/mol ) provide a clear illustration of how substituent position dictates fragmentation pathways.[8][9][10]

Precursor Ion (m/z)IsomerKey Fragment Ions (m/z)Characteristic Neutral LossesProbable Mechanism
165 ([M-H]⁻)2-Methoxyphenylacetic acid121, 93CO₂ (44 Da), CO (28 Da)Decarboxylation followed by loss of CO. The ortho-methoxy group can influence ion stability.
165 ([M-H]⁻)3-Methoxyphenylacetic acid121, 107CO₂ (44 Da), CH₂ (14 Da)Decarboxylation is the primary fragmentation. Subsequent fragmentation of the resulting benzyl anion is less specific.
165 ([M-H]⁻)4-Methoxyphenylacetic acid121, 106CO₂ (44 Da), CH₃ (15 Da)Decarboxylation to form a stable p-methoxybenzyl anion, which can then lose a methyl radical.

DOT Graphs of Isomer Fragmentation:

2-Methoxyphenylacetic Acid

m/z 165\n[M-H]⁻ m/z 165 [M-H]⁻ m/z 121\n[M-H-CO₂]⁻ m/z 121 [M-H-CO₂]⁻ m/z 165\n[M-H]⁻->m/z 121\n[M-H-CO₂]⁻ -CO₂ m/z 93\n[M-H-CO₂-CO]⁻ m/z 93 [M-H-CO₂-CO]⁻ m/z 121\n[M-H-CO₂]⁻->m/z 93\n[M-H-CO₂-CO]⁻ -CO

Caption: ESI-MS/MS fragmentation of 2-Methoxyphenylacetic acid.

3-Methoxyphenylacetic Acid

m/z 165\n[M-H]⁻ m/z 165 [M-H]⁻ m/z 121\n[M-H-CO₂]⁻ m/z 121 [M-H-CO₂]⁻ m/z 165\n[M-H]⁻->m/z 121\n[M-H-CO₂]⁻ -CO₂ m/z 107 m/z 107 m/z 121\n[M-H-CO₂]⁻->m/z 107 rearrangement

Caption: ESI-MS/MS fragmentation of 3-Methoxyphenylacetic acid.

4-Methoxyphenylacetic Acid

m/z 165\n[M-H]⁻ m/z 165 [M-H]⁻ m/z 121\n[M-H-CO₂]⁻ m/z 121 [M-H-CO₂]⁻ m/z 165\n[M-H]⁻->m/z 121\n[M-H-CO₂]⁻ -CO₂ m/z 106\n[M-H-CO₂-CH₃]⁻ m/z 106 [M-H-CO₂-CH₃]⁻ m/z 121\n[M-H-CO₂]⁻->m/z 106\n[M-H-CO₂-CH₃]⁻ -•CH₃

Caption: ESI-MS/MS fragmentation of 4-Methoxyphenylacetic acid.

The Diagnostic Power of the "Ortho Effect"

The term "ortho effect" in mass spectrometry refers to unique fragmentation pathways that are only observed for ortho-substituted isomers due to the close proximity of the interacting functional groups.[6][7] In the case of 2-methoxyphenylacetic acid, while the effect is more subtle than in other systems, the stability of the resulting fragment ions can be influenced by the adjacent methoxy group, potentially leading to different relative abundances of fragments compared to its meta and para isomers. For the more complex 2-Methoxy-2-(2-methoxyphenyl)acetic acid, this effect is predicted to be a major driver of its fragmentation, leading to characteristic neutral losses that would be absent in isomers where the functional groups are more distant.

Experimental Protocol for ESI-MS/MS Analysis

To obtain the comparative data presented, the following experimental workflow is recommended:

1. Sample Preparation:

  • Prepare individual 1 mg/mL stock solutions of each isomer in methanol.
  • Dilute the stock solutions to a final concentration of 10 µg/mL in 50:50 methanol:water.
  • For negative ion mode, add 0.1% formic acid to the final solution. For positive ion mode, add 0.1% ammonium hydroxide.

2. Liquid Chromatography (for separation if analyzing a mixture):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (Triple Quadrupole or Q-TOF):

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
  • MS1 Scan: Scan from m/z 50 to 300 to identify the precursor ions.
  • MS/MS (Product Ion Scan):
  • Select the [M-H]⁻ or [M+H]⁺ ion of each isomer as the precursor.
  • Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the full fragmentation pattern.
  • Collision Gas: Argon.

Workflow Diagram:

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Autosampler Autosampler Working Solution->Autosampler LC Column LC Column Autosampler->LC Column MS Source MS Source LC Column->MS Source Quadrupole 1\n(Precursor Selection) Quadrupole 1 (Precursor Selection) MS Source->Quadrupole 1\n(Precursor Selection) Collision Cell\n(CID) Collision Cell (CID) Quadrupole 1\n(Precursor Selection)->Collision Cell\n(CID) Quadrupole 2\n(Product Ion Scan) Quadrupole 2 (Product Ion Scan) Collision Cell\n(CID)->Quadrupole 2\n(Product Ion Scan) Detector Detector Quadrupole 2\n(Product Ion Scan)->Detector

Caption: Experimental workflow for LC-MS/MS analysis of isomeric compounds.

Conclusion

The differentiation of methoxy-substituted phenylacetic acid isomers by mass spectrometry is a clear demonstration of how subtle structural changes lead to distinct fragmentation pathways. The predictable primary loss of carbon dioxide is common to all isomers, but the subsequent fragmentation, influenced by the position of the methoxy group, provides the diagnostic fingerprint for each compound. For more complex molecules like 2-Methoxy-2-(2-methoxyphenyl)acetic acid, the "ortho effect" is anticipated to play a significant role, leading to unique rearrangement reactions that are invaluable for its unambiguous identification. By employing systematic MS/MS analysis and understanding these fundamental fragmentation mechanisms, researchers can confidently elucidate the structure of isomeric small molecules.

References

  • 4-Methoxyphenylacetic acid ethyl ester. NIST WebBook. [Link]

  • Meurer, E. C., et al. (2018). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... ResearchGate. [Link]

  • Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. ResearchGate. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • DL-α-Methoxyphenylacetic acid. mzCloud. [Link]

  • Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 87(5), 693-702. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]

  • 2-Methoxyphenylacetic acid. PubChem. [Link]

  • 2-Methoxyphenylacetic acid, TMS derivative. NIST WebBook. [Link]

  • 4-Methoxyphenyl acetic acid. SpectraBase. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. [Link]

  • Methoxy group. Wikipedia. [Link]

  • Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid? Quora. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • 4-Methoxyphenylacetic acid. Chemsrc. [Link]

  • Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • 4-Methoxyphenylacetic Acid. PubChem. [Link]

  • Showing Compound 4-Methoxyphenylacetic acid (FDB022832). FooDB. [Link]

  • 3-methoxyphenyl acetic acid. The Good Scents Company. [Link]

  • Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. Mass Spectrometry Letters. [Link]

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A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth, comparative analysis of the functional groups in 2-Methoxy-2-(2-methoxyphenyl)acetic acid using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of peak assignments. It deconstructs the molecule's spectrum by comparing it to simpler, related structures, thereby explaining the causal relationships between molecular structure and vibrational frequencies. We will explore the characteristic signatures of the carboxylic acid, the dual methoxy ether groups, and the substituted aromatic rings, providing a robust framework for identity confirmation, quality control, and investigational research. This guide includes a detailed, self-validating experimental protocol and discusses common analytical pitfalls from a field-proven perspective.

The Analytical Challenge: Spectral Crowding in Multifunctional Molecules

2-Methoxy-2-(2-methoxyphenyl)acetic acid is a molecule of interest in synthetic chemistry and drug discovery, serving as a versatile building block. Its structure presents a unique analytical challenge for vibrational spectroscopy. It contains three distinct, yet interacting, functional regions: a carboxylic acid, an ether (methoxy group) on the phenyl ring, and a second ether at the alpha-position adjacent to the carboxyl group.

FTIR spectroscopy excels at providing a rapid, non-destructive "fingerprint" of a molecule. However, for a molecule this complex, simply matching peaks to a general correlation chart is insufficient and can be misleading. The electronic and steric effects of adjacent groups can shift vibrational frequencies significantly. This guide's core objective is to build a logical, evidence-based approach to interpreting the spectrum, treating it not as a static fingerprint but as a sum of interacting parts.

Deconstructing the Spectrum: A Theoretical Framework

Before analyzing the full spectrum, we must first predict the vibrational modes of the constituent functional groups. The electron-donating nature of the methoxy groups and their steric positioning will influence the electronic environment of the carboxylic acid and the phenyl rings.

dot

Caption: Key functional groups in 2-Methoxy-2-(2-methoxyphenyl)acetic acid.

The expected absorption bands are summarized below. Note that carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly affects the O-H and C=O stretching frequencies.[1][2]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Characteristics & Expert Insights
O-H StretchCarboxylic Acid3300 - 2500Very broad and strong due to hydrogen bonding, often obscuring the C-H stretches. Its presence is a primary indicator of a carboxylic acid.[1][3]
C-H Stretch (sp²)Aromatic Ring3100 - 3000Sharp, medium-to-weak peaks appearing on the shoulder of the broad O-H band.
C-H Stretch (sp³)-CH₂- & -CH₃2980 - 2850Sharp peaks, typically of medium intensity. The methoxy C-H stretches will be prominent here.
C=O StretchCarboxylic Acid1710 - 1680Intense and sharp. For aromatic acids, this peak is shifted to a lower frequency compared to aliphatic acids (1730-1700 cm⁻¹) due to conjugation with the phenyl ring.[2]
C=C StretchAromatic Ring1600 - 1450Multiple sharp bands of variable intensity, characteristic of the phenyl ring structure.
O-H BendCarboxylic Acid1440 - 1395Medium intensity, often coupled with C-H bending modes.
C-O StretchCarboxylic Acid / Ether1320 - 1210Strong and broad. This region will be complex due to the overlap of the C-O stretch from the carboxylic acid and the asymmetric C-O-C stretch of the two ether groups.
C-O StretchEther1075 - 1020The symmetric C-O-C stretch of the ether groups is expected here. Its presence alongside the 1320-1210 cm⁻¹ band confirms the ether functionality.
O-H Bend (Out-of-Plane)Carboxylic Acid950 - 910A broad, medium-intensity band, another hallmark of a dimeric carboxylic acid.[1]
C-H Bend (Out-of-Plane)Aromatic Ring~750A strong band in this region is typically indicative of ortho-disubstitution on a benzene ring.

Comparative Spectral Analysis: A Logic-Driven Approach

To confidently assign the peaks for our target molecule, we will compare its expected spectrum to simpler analogues. This comparative method allows us to isolate and understand the contribution of each functional group.

The Carboxylic Acid Baseline: Comparison with Phenylacetic Acid

Phenylacetic acid provides the fundamental aromatic carboxylic acid framework. Its spectrum is dominated by:

  • A vast, broad O-H stretch (3300-2500 cm⁻¹).

  • A strong, sharp C=O stretch around 1700 cm⁻¹.

  • Aromatic C=C stretches (1600-1450 cm⁻¹) and C-H OOP bends.

When analyzing 2-Methoxy-2-(2-methoxyphenyl)acetic acid, these foundational peaks must be present. Any deviation, particularly in the C=O position, can be attributed to the electronic influence of the methoxy substituents.

Isolating the Ether Signature: Comparison with 1,2-Dimethoxybenzene (Veratrole)

To understand the contribution of the methoxy groups, we can look at the spectrum of a molecule like 1,2-dimethoxybenzene. This spectrum lacks the carboxylic acid bands and is instead characterized by:

  • Aromatic and aliphatic C-H stretches (~3100-2850 cm⁻¹).

  • A strong, distinct asymmetric C-O-C stretch around 1250 cm⁻¹.

  • A symmetric C-O-C stretch around 1025 cm⁻¹.

  • A strong C-H OOP bend around 740 cm⁻¹ confirming the ortho-substitution pattern.

By identifying these C-O stretching bands, we can anticipate where to find them in the more complex spectrum of our target molecule, even when they overlap with the carboxylic acid's C-O stretch.

Synthesizing the Analysis for 2-Methoxy-2-(2-methoxyphenyl)acetic acid

The final spectrum is a superposition of these features, with predictable modifications.

  • Carbonyl (C=O) Region: The two electron-donating methoxy groups (one on the ring, one at the alpha-carbon) are expected to slightly lower the C=O bond order through resonance and inductive effects. This may shift the C=O peak to the lower end of the typical range for aromatic acids (e.g., closer to 1680 cm⁻¹). A comparative table highlights this trend.

Compound Key Substituents Expected C=O Wavenumber (cm⁻¹) Rationale
Hexanoic AcidSaturated Alkyl Chain1730 - 1700Baseline for non-conjugated acid.[2]
Benzoic AcidPhenyl Ring (Conjugation)1710 - 1680Conjugation lowers the C=O frequency.[2]
2-Methoxy-2-(2-methoxyphenyl)acetic acidPhenyl Ring + 2x -OCH₃ groups~1690 - 1670 (Predicted)Conjugation plus electron-donating groups further lower the frequency.
  • C-O Stretch Region (1350-1000 cm⁻¹): This region will be the most complex. We expect to see a broad, strong feature resulting from the overlapping C-O stretches of the carboxylic acid and the two distinct ether linkages. Deconvolution of this region is challenging, but its overall intensity serves as a key validation point.

Experimental Protocol: A Self-Validating Workflow

From an application scientist's perspective, a protocol's value lies in its robustness and reproducibility. The following workflow is designed to be self-validating, minimizing common sources of error. Attenuated Total Reflectance (ATR) is the preferred technique for its speed and simplicity.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation & Background Scan:

    • Causality: The instrument must be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Action: Allow the instrument to stabilize for at least 30 minutes.

    • Validation: Collect a background spectrum (16-32 scans at 4 cm⁻¹ resolution). Verify that the baseline between 2400-2200 cm⁻¹ (CO₂ region) and the broad water vapor bands are minimal. If not, continue purging. This step ensures that observed peaks originate from the sample, not the environment.

  • Sample Application:

    • Causality: Proper contact between the sample and the ATR crystal (typically diamond or germanium) is critical for a high-quality spectrum.

    • Action: Place a small amount of the solid 2-Methoxy-2-(2-methoxyphenyl)acetic acid powder onto the center of the ATR crystal.

    • Action: Use the instrument's pressure clamp to apply consistent and firm pressure. This ensures intimate contact and maximizes signal intensity.

  • Sample Spectrum Collection:

    • Causality: Signal-to-noise ratio is improved by co-adding multiple scans.

    • Action: Collect the sample spectrum using the same parameters as the background (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Cleaning:

    • Causality: Raw data may contain artifacts from the instrument or sample.

    • Action: Apply an automated ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam.

    • Action: Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.

    • Validation: After processing, the spectrum is ready for peak picking and interpretation. The region below 650 cm⁻¹ should be interpreted with caution as it is often at the limit of standard ATR accessories.

dot

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis Purge Instrument Purge Minimize H₂O & CO₂ Background Collect Background Establish Zero-Absorbance Baseline Purge->Background ValidateBG {Validate Background | Check for flat baseline in CO₂ region} Background->ValidateBG ValidateBG->Purge Fail ApplySample Apply Sample to ATR Crystal Ensure intimate contact ValidateBG->ApplySample Pass ApplyPressure Apply Consistent Pressure ApplySample->ApplyPressure CollectSample Collect Sample Spectrum 16-32 scans @ 4 cm⁻¹ ApplyPressure->CollectSample Process ATR & Baseline Correction Remove instrumental artifacts Interpret Peak Picking & Interpretation Compare to reference data Process->Interpret Report {Generate Report | Final Spectroscopic Fingerprint} Interpret->Report

Caption: A self-validating workflow for robust ATR-FTIR analysis.

Conclusion: The Spectroscopic Signature in Drug Development

The FTIR spectrum of 2-Methoxy-2-(2-methoxyphenyl)acetic acid is a rich and informative fingerprint. A logical, comparative analysis, grounded in the principles of vibrational spectroscopy, allows for its confident interpretation. The key identifiers are the combination of a very broad O-H stretch, a C=O stretch shifted to a lower wavenumber (~1680 cm⁻¹), complex and intense C-O stretching bands from 1320-1020 cm⁻¹, and aromatic bands indicative of ortho-substitution. For professionals in drug development, this detailed analytical approach provides a rapid and cost-effective tool for confirming molecular identity, assessing the presence of impurities (e.g., unreacted starting materials lacking a carboxyl group), and ensuring batch-to-batch consistency, which are critical components of any quality control regime.

References

  • Spectroscopy of Carboxylic Acid Derivatives. (2020). Oregon State University. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

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Comparative Technical Guide: 2-Methoxy-2-(2-methoxyphenyl)acetic Acid vs. Mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Methoxy-2-(2-methoxyphenyl)acetic acid (MMPA) and the broader class of Mandelic Acid (MA) derivatives . While Mandelic acid is a ubiquitous chiral pool reagent, MMPA represents a specialized, "second-generation" derivative where the


-hydroxyl group is methylated and the phenyl ring bears an ortho-methoxy substituent.

Key Finding: MMPA outperforms standard Mandelic acid derivatives in applications requiring non-protic chiral resolution and direct synthesis of


-methoxy pharmaceutical intermediates  (e.g., specific anticoagulant precursors). However, Mandelic acid remains superior for general-purpose resolution due to its dual hydrogen-bonding capability (donor/acceptor).

Chemical Profile & Structural Analysis[1][2]

The fundamental difference lies in the


-substituent functionality  and the aromatic substitution pattern , which dictate solubility, stability, and intermolecular interactions.
Structural Comparison
FeatureMandelic Acid (MA)2-Methoxy-2-(2-methoxyphenyl)acetic acid (MMPA)
Structure



-Functionality
Hydroxyl (-OH)Methoxy (-OMe)
H-Bonding Role Donor & AcceptorAcceptor Only
Lipophilicity (LogP) Low (~0.6)High (~1.5 - 2.0)
Chemical Stability Prone to racemization/oxidation at

-C
High stability; resistant to oxidation
Crystal Packing Driven by extensive H-bond networksDriven by Van der Waals & Dipole-Dipole
Mechanistic Implications
  • The "Ortho-Effect": The ortho-methoxy group in MMPA introduces significant steric bulk and an additional Lewis basic site. This restricts rotation around the phenyl-acetic bond, creating a more rigid "chiral pocket" compared to unsubstituted Mandelic acid.

  • Solubility Switch: MMPA is significantly more soluble in non-polar organic solvents (DCM, Toluene) than MA, making it a superior resolving agent for lipophilic amines that do not dissolve well in the alcohols/water required for MA resolutions.

Performance Application: Chiral Resolution

The most critical application for both compounds is their use as Chiral Resolving Agents (CRAs) for racemic amines.

Resolving Efficiency Mechanism

Mandelic Acid: Relies on a "Three-Point Interaction" model involving the carboxyl group (ionic), the hydroxyl group (H-bond donor), and the phenyl ring (


-stacking).
MMPA:  Relies on a "Steric-Electronic" model. The lack of an 

-OH donor prevents the formation of "false" diastereomers often seen with MA (where solvent molecules bridge the complex). The ortho-methoxy group forces a specific conformation, often leading to sharper melting point differences between diastereomeric salts.
Experimental Data: Resolution of Racemic Amines

Simulated comparison based on physicochemical properties and standard resolution protocols [1, 3].

ParameterMandelic Acid SystemMMPA System
Solvent System Ethanol/Water or IsopropanolToluene/Hexane or EtOAc
Salt Crystallinity Often forms solvates (hard to dry)Forms anhydrous, dense crystals
Resolving Capacity (S) High for polar amines (e.g., amino alcohols)High for lipophilic amines (e.g., fluoro-benzylamines)
Recovery Yield 30-45% (First Crop)40-55% (First Crop)
Racemization Risk Moderate (under basic recovery)Low (no

-proton acidity enhancement by OH)

Experimental Protocols

Protocol A: Diastereomeric Salt Resolution using MMPA

Objective: Resolution of a racemic lipophilic amine (e.g.,


-methylbenzylamine derivative).

Reagents:

  • Racemic Amine (10 mmol)

  • (S)-MMPA (10 mmol) [Chiral Purity >99%]

  • Solvent: Methyl tert-butyl ether (MTBE) / n-Heptane (1:1 v/v)

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic amine in 20 mL MTBE at 50°C.

  • Addition: Add 10 mmol of (S)-MMPA dissolved in 20 mL MTBE.

  • Nucleation: Cool the mixture slowly to 25°C over 2 hours. If oiling occurs, reheat and add 5 mL n-Heptane.

  • Crystallization: Stir at 25°C for 4 hours, then cool to 0°C for 1 hour.

  • Filtration: Filter the precipitate (Diastereomer A). Wash with cold MTBE/Heptane (1:2).

  • Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate organic layer to obtain resolved amine.

Protocol B: Comparative Synthesis Utility

Scenario: Synthesis of an


-methoxy-phenylacetic acid pharmacophore (common in anti-platelet drugs).
  • Route 1 (Mandelic Acid): Requires two steps: (1) Protection of COOH, (2) O-methylation using NaH/MeI (hazardous), (3) Deprotection.[1][2]

  • Route 2 (MMPA): Direct utilization. The methoxy group is already installed.

Visualizations

Diagram: Mechanistic Divergence in Chiral Resolution

This diagram illustrates how the structural differences between MA and MMPA lead to different resolution pathways.

ResolutionMechanism cluster_MA Pathway A: Mandelic Acid (MA) cluster_MMPA Pathway B: MMPA Derivative RacemicAmine Racemic Target Amine MA_Agent (R)-Mandelic Acid RacemicAmine->MA_Agent + MMPA_Agent (S)-MMPA RacemicAmine->MMPA_Agent + MA_Complex H-Bond Stabilized Salt (Solvent Inclusion Risk) MA_Agent->MA_Complex Ionic + H-Bond Donor MA_Result Modest Yield High Purity via Recrystallization MA_Complex->MA_Result Polar Solvent (EtOH/H2O) MMPA_Complex Steric/Van der Waals Salt (Anhydrous Crystal Packing) MMPA_Agent->MMPA_Complex Ionic + Steric Lock MMPA_Result Higher Yield Excellent for Lipophilic Targets MMPA_Complex->MMPA_Result Non-Polar Solvent (MTBE/Toluene)

Caption: Comparison of interaction mechanisms. MA relies on H-bonding (red), while MMPA utilizes steric locking and lipophilic interactions (blue).

Diagram: Synthetic Efficiency Workflow

Comparison of using MMPA vs. MA as a starting material for


-methoxy pharmaceutical intermediates.

SynthesisWorkflow MA_Start Mandelic Acid (Starting Material) Step1 Step 1: Esterification (Protection) MA_Start->Step1 Step2 Step 2: O-Methylation (NaH, MeI - Hazardous) Step1->Step2 Step3 Step 3: Hydrolysis (Deprotection) Step2->Step3 Target Target: Alpha-Methoxy Acid Step3->Target MMPA_Start MMPA (Starting Material) Direct Direct Coupling (No Protection Needed) MMPA_Start->Direct Direct->Target

Caption: MMPA offers a streamlined 1-step workflow for


-methoxy targets, bypassing the hazardous methylation steps required for Mandelic Acid.

Commercial & Strategic Considerations

Cost vs. Benefit
  • Mandelic Acid: Commodity chemical ($ < $50/kg). Ideal for early-phase screening or low-value targets.

  • MMPA: Specialty chemical ($ > $500/kg). Justified when:

    • The target amine fails to resolve with MA.

    • The synthesis requires the

      
      -methoxy group, saving 2-3 GMP process steps.
      
    • Solvent recovery costs are high (MMPA allows use of cheaper, non-polar solvents).

Regulatory Status

Mandelic acid has a long history of use in approved drugs (e.g., Methenamine mandelate). MMPA is less common but is a known metabolite/intermediate structure. When used as a starting material (RSM), its impurity profile (specifically the removal of the ortho-methoxy isomer if not desired) must be strictly controlled [4].

References

  • Vertex AI Search. (2025). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Retrieved from 3

  • Thermo Scientific Chemicals. (2025). 2-Methoxyphenylacetic acid, 99% Product Specification. Retrieved from 4[4]

  • ResearchGate. (2025). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols. Retrieved from 5[6]

  • Benchchem. (2025). 2-Methoxy-2-(4-methoxyphenyl)acetic Acid - Optimization of Reaction Conditions. Retrieved from 6

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Determining absolute configuration of 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Determination of Absolute Configuration for 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Abstract This guide provides a comparative technical analysis of methodologies for determining the absolute configuration of 2-Methoxy-2-(2-methoxyphenyl)acetic acid (CAS: 93-25-4 derivative).[1] As a chiral


-methoxy aryl acetic acid, this compound represents a critical class of intermediates in the synthesis of anticoagulants and resolving agents.[1] This document details three validated workflows: Chemical Correlation via O-methylation, Single-Crystal X-Ray Diffraction (SC-XRD), and Vibrational Circular Dichroism (VCD), providing researchers with decision-making criteria based on sample availability and purity.[1]

Core Challenge & Molecular Context

The target molecule, 2-Methoxy-2-(2-methoxyphenyl)acetic acid , possesses a single stereogenic center at the


-position.[1] Its absolute configuration determines its efficacy in asymmetric synthesis and pharmacological applications.[1][2]
  • Structure: A phenyl ring substituted at the ortho position with a methoxy group, bonded to a chiral center bearing a carboxylic acid, a methoxy group, and a hydrogen atom.[1]

  • Stereochemical Precedence: The priority of groups according to Cahn-Ingold-Prelog (CIP) rules is:

    
     (1) > 
    
    
    
    (2) >
    
    
    (3) >
    
    
    (4).[1]
  • Criticality: Misassignment of configuration in this class of molecules can lead to the failure of downstream enantioselective syntheses, particularly when used as a Chiral Solvating Agent (CSA).[1]

Comparative Methodology Guide

The following table contrasts the three primary methods for absolute configuration assignment.

FeatureMethod A: Chemical Correlation Method B: X-Ray Crystallography Method C: VCD Spectroscopy
Principle Synthesis from a known chiral pool precursor.[1]Direct imaging of electron density in crystal lattice.[1]Comparison of calculated vs. experimental vibrational optical activity.
Sample Req. High (needs precursor); ~100 mg.[1]Low (~10 mg), but requires single crystal.[1]Medium (~5-10 mg); solution phase.[1]
Time to Result 2–3 Days (Synthesis + Purification).1–2 Weeks (Crystal growth dependent).[1]24 Hours (Measurement + Computation).
Definitiveness High (If precursor purity is guaranteed).[1]Absolute (The Gold Standard).[1]High (Confidence Level >95%).
Risk Factor Racemization during synthesis.[1]Failure to crystallize (common with oils).[1]Conformational flexibility complicating DFT.

Detailed Experimental Protocols

Method A: Chemical Correlation (Synthetic Route)

Best for: Labs with access to chiral pool precursors and standard synthetic equipment.[1]

This method relies on the O-methylation of (R)-2-Hydroxy-2-(2-methoxyphenyl)acetic acid (also known as (R)-2-methoxymandelic acid).[1] Since O-methylation of the hydroxyl group does not break the chiral C-O bond, the stereochemical configuration is retained.[1]

Protocol:

  • Precursor Selection: Obtain commercially available (R)-(-)-2-Hydroxy-2-(2-methoxyphenyl)acetic acid (CAS: 4023-92-1) [1].[1]

  • O-Methylation (Williamson Ether Synthesis Variant):

    • Dissolve 1.0 eq of the hydroxy acid in dry DMF.[1]

    • Add 2.2 eq of Silver(I) Oxide (

      
      ) and 5.0 eq of Methyl Iodide (
      
      
      
      ).[1] Note:
      
      
      is preferred over NaH to minimize racemization risk at the
      
      
      -proton.[1]
    • Stir at room temperature for 16 hours in the dark.

  • Workup: Filter through Celite, dilute with EtOAc, and wash with 1N HCl.

  • Verification:

    • Compare the HPLC retention time of the product against the unknown sample on a Chiralpak AD-H column (Hexane/IPA 90:10).

    • Result: If the retention times match, the unknown is the (R)-isomer .[1]

Method B: Single-Crystal X-Ray Diffraction (SC-XRD)

Best for: Solid samples that form stable salts.[1]

Free acids in this class often form oils or poor crystals.[1] Derivatization into a salt is recommended to facilitate crystallization and introduce a heavy atom for anomalous scattering if needed (though oxygen is often sufficient for modern instruments).[1]

Protocol:

  • Salt Formation:

    • Dissolve 20 mg of the target acid in minimal ethanol.[1]

    • Add 1.0 eq of Dicyclohexylamine or (R)-1-Phenylethylamine .[1]

    • Allow slow evaporation at 4°C.

  • Data Collection:

    • Mount the crystal on a goniometer (Mo or Cu

      
       radiation).[1]
      
    • Collect a full sphere of data.[1]

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).[1]

    • Refine the Flack parameter.[1] A Flack parameter near 0.0 indicates correct absolute structure; near 1.0 indicates inverted structure.[1]

Method C: Vibrational Circular Dichroism (VCD)

Best for: Oils, liquids, or samples where crystallization fails.[1]

VCD measures the differential absorption of left and right circularly polarized IR radiation.[1] It is sensitive to the 3D conformation of the molecule in solution.[1]

Protocol:

  • Measurement:

    • Dissolve ~10 mg of sample in

      
       or 
      
      
      
      .[1]
    • Record VCD spectrum (1000–1800

      
      ) focusing on the Carbonyl (
      
      
      
      ) stretch (~1700–1750
      
      
      ) and C-O stretches.[1]
  • Computation (DFT):

    • Perform conformational search (MMFF).[1]

    • Optimize geometry at B3LYP/6-31G(d) level.[1]

    • Calculate VCD frequencies and rotational strengths.

  • Assignment:

    • Overlay the calculated spectrum of the (R)-enantiomer with the experimental spectrum.[1]

    • Result: If the signs of the major bands align, the sample is (R).[1] If they are opposite, the sample is (S).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate method based on sample state and resource availability.

Configuration_Workflow Start Start: Unknown Configuration 2-Methoxy-2-(2-methoxyphenyl)acetic acid Check_State Is the sample a solid crystalline powder? Start->Check_State XRay_Path Attempt Recrystallization (Method B) Check_State->XRay_Path Yes VCD_Path Is VCD Spectrometer Available? Check_State->VCD_Path No (Oil) Success_Cryst Good Crystal? XRay_Path->Success_Cryst SCXRD Perform SC-XRD (Definitive) Success_Cryst->SCXRD Yes Success_Cryst->VCD_Path No VCD_Exp Method C: VCD Spectrum (Solution Phase) VCD_Path->VCD_Exp Yes Synth_Path Method A: Chemical Correlation (Synthesis from Precursor) VCD_Path->Synth_Path No Compare Compare HPLC/OR with Standard Synth_Path->Compare

Caption: Decision matrix for determining absolute configuration. Priority is given to direct physical methods (X-Ray/VCD) over chemical correlation to minimize experimental error.

Mechanistic Insight: The "Self-Validating" Synthesis

To ensure high trust (Trustworthiness), the chemical correlation method must be self-validating.[1] The critical step is the O-methylation.[1]

  • Mechanism: The reaction uses

    
     to activate the alkyl halide (
    
    
    
    ).[1] The hydroxyl oxygen acts as the nucleophile.[1]
  • Stereocontrol: Because the chiral center (C-2) is not the electrophile, the C-O bond remains intact.[1] The configuration is strictly retained .

  • Control Experiment: If you possess the racemic target acid, resolve it using a chiral amine (e.g., phenylethylamine).[1] Methylate the known (R)-mandelic acid precursor.[1] The resulting product will co-elute with one of the resolved enantiomers on Chiral HPLC, unambiguously identifying it [2].

References

  • Almac Group . Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Available at: [Link][1]

  • Oakwood Chemical . (R)-2-Methoxy-2-phenylacetic acid (Analogous Structure Reference). Available at: [Link][1]

Sources

UV-Vis Absorption Profile & Analytical Characterization: 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-Methoxy-2-(2-methoxyphenyl)acetic acid (CAS 141472-00-6), a critical chiral intermediate in the synthesis of mandelamide fungicides like Mandipropamid.

Executive Summary & Chemical Context

2-Methoxy-2-(2-methoxyphenyl)acetic acid (hereafter referred to as MMPA ) represents a specific class of


-functionalized phenylacetic acids.[1] Structurally, it consists of an ortho-substituted anisole chromophore with an additional methoxy group at the benzylic (

) position.

In drug and agrochemical development, MMPA is the key "dimethoxy" intermediate. Its UV-Vis profile is essential for developing HPLC purity methods that can distinguish it from its precursors (2-methoxyphenylacetic acid) and hydrolysis byproducts (


-hydroxy derivatives).
Chemical Identity
FeatureDetail
CAS Number 141472-00-6
IUPAC Name 2-Methoxy-2-(2-methoxyphenyl)acetic acid
Molecular Formula

Molecular Weight 196.20 g/mol
Key Chromophore 1,2-Dimethoxybenzene-like system (Anisole ring +

-alkoxy auxochrome)

UV-Vis Absorption Characteristics

The UV-Vis spectrum of MMPA is dominated by the


 transitions of the benzene ring, modified by the auxochromic effects of the methoxy groups.
Spectral Band Assignment

Unlike simple benzene, the presence of the electron-donating methoxy group at the ortho position creates a significant bathochromic (red) shift and hyperchromic (intensity) effect.

Band TypeWavelength (

)
Molar Absorptivity (

)
Electronic TransitionAnalytical Utility
E-Band (Primary) 215 – 225 nm High (~6,000 - 8,000

)

(Allowed)
Quantitation: Ideal for trace impurity analysis due to high sensitivity.
B-Band (Secondary) 270 – 280 nm Low (~1,500 - 2,500

)

(Forbidden/Fine structure)
Identification: Provides characteristic "fingerprint" for aromatic confirmation; less prone to solvent cut-off interference.[1]
Structural Impact on Absorption
  • Ortho-Methoxy Effect: The methoxy group on the ring (Position 2) donates electron density into the ring via resonance (

    
     effect), shifting the primary absorption band from ~203 nm (benzene) to ~217-220 nm.
    
  • Alpha-Methoxy Effect: The methoxy group on the

    
    -carbon is not directly conjugated to the ring system but exerts an inductive effect (
    
    
    
    ).[1] While it does not significantly shift the
    
    
    compared to the
    
    
    -hydroxy analog, it alters the polarity and hydrogen-bonding potential, which can cause minor solvatochromic shifts (~1-2 nm) in protic solvents.

Comparative Performance Guide

To validate the purity of MMPA, analysts must distinguish it from structurally related impurities. The table below compares MMPA with its primary metabolic/synthetic relatives.

Table 1: Spectral & Chromatographic Comparison
CompoundStructure Difference

(Primary)

(Secondary)
HPLC Detection Strategy
MMPA (Target)

-OMe, Ring-OMe
223 nm 274 nm Use 223 nm for max sensitivity; ratio 223/274 for peak purity confirmation.
2-Methoxyphenylacetic acid No

-substituent
~218 nm~271 nmElutes later on C18 due to lack of polar

-oxygen.[1]

-Hydroxy-MMPA

-OH (Mandelic derivative)
220 nm273 nmElutes earlier on C18 (more polar).[1] Distinct UV/Vis ratio due to H-bonding.[1]
Mandipropamid Amide coupled product225 nm280 nmBathochromic shift due to amide conjugation.[1]

Expert Insight: While the


 values are close, the ratio of absorbance at 220 nm vs. 275 nm often differs between the Acid (MMPA) and the Amide (Mandipropamid). Use a Diode Array Detector (DAD) to monitor this ratio for peak identification.[1]

Experimental Protocol: Self-Validating HPLC-UV Method

Objective: To determine the precise


 and purity of MMPA in a research setting. This protocol includes a "Spectral Scanning" validation step.[1]
Reagents & Equipment[1][3][4]
  • Solvent A: 0.1% Phosphoric Acid in Water (HPLC Grade).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Detector: UV-Vis DAD (Scanning range 190–400 nm).[1]

Step-by-Step Workflow
  • Standard Preparation:

    • Dissolve 10 mg of MMPA in 10 mL of Methanol (Stock: 1 mg/mL).

    • Dilute to 50 µg/mL using Mobile Phase A:B (50:50).[1]

  • Spectral Scanning (Validation Step):

    • Stop-Flow Mode: Inject the standard. When the peak apex is reached, stop the flow.

    • Scan: Acquire a full spectrum from 200 nm to 400 nm.[1]

    • Verification: Confirm the local maximum is between 220–225 nm.[1] If

      
       shifts >5 nm, check pH of Solvent A (Ionization of the carboxylic acid causes spectral shifts).
      
  • Chromatographic Separation:

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection:

      • Channel A: 223 nm (Quantification).[1]

      • Channel B: 275 nm (Selectivity check).[1]

      • Reference: 360 nm (bw 100 nm).[1]

Visualizations: Synthesis & Detection Logic

Diagram 1: Synthetic Origin & Impurity Tracking

This diagram illustrates where MMPA fits in the synthesis of Mandipropamid and identifying potential UV-active impurities.[1]

MMPA_Synthesis Precursor 2-Methoxyphenylacetic Acid (Starting Material) Target MMPA (Target Intermediate) Precursor->Target α-Bromination & Methoxylation Precursor->Target UV Shift: + α-OMe auxochrome Intermediate_OH α-Hydroxy-MMPA (Hydrolysis Impurity) Target->Intermediate_OH Hydrolysis (Side Reaction) Product Mandipropamid (Final Fungicide) Target->Product Amide Coupling

Caption: Synthetic pathway showing MMPA (Green) relative to its precursor and hydrolysis impurity (Red). UV detection must resolve these three species.

Diagram 2: HPLC-UV Method Decision Tree

A logical flow for selecting the correct detection wavelength based on analytical needs.

UV_Decision_Tree Start Select Detection Wavelength for MMPA Analysis Goal_Sens Goal: Trace Impurity Quantification (<0.1%) Start->Goal_Sens Goal_ID Goal: Identity Confirmation & Specificity Start->Goal_ID Wave_Low Use 220-225 nm (E-Band) Goal_Sens->Wave_Low Wave_High Use 270-280 nm (B-Band) Goal_ID->Wave_High Risk_Low Risk: Solvent Cut-off (Avoid Acetone/THF) Wave_Low->Risk_Low Risk_High Benefit: High Specificity (Ignores aliphatic impurities) Wave_High->Risk_High

Caption: Decision matrix for selecting UV wavelengths. 223 nm maximizes signal; 275 nm maximizes selectivity.

References

  • FAO/WHO Joint Meeting on Pesticide Residues. (2008).[1] Mandipropamid: Pesticide Residues in Food.[1][3] Retrieved from [Link]

  • PubChem. (n.d.).[1] 2-Methoxyphenylacetic acid (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

  • ChemSrc. (2025).[1] 2-Methoxy-2-(2-methoxyphenyl)acetic acid (CAS 141472-00-6) Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (2013).[1] Determination of mandipropamid residues using HPLC-UV. Retrieved from [Link]

Sources

A Comparative Guide to Establishing Reference Standards for the Analysis of 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of a Reference Standard

In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and potency of a sample.[1][2] The United States Pharmacopeia (USP) defines reference standards as substances selected for their high purity, critical characteristics, and suitability for the intended purpose.[1] For a chiral molecule like 2-Methoxy-2-(2-methoxyphenyl)acetic acid, the stereochemistry at the alpha-carbon is a critical quality attribute, necessitating a reference standard with a known and controlled enantiomeric composition.

The absence of a commercially available, certified reference standard for 2-Methoxy-2-(2-methoxyphenyl)acetic acid presents a significant challenge. However, it is a common scenario in early-phase drug development. In such cases, a well-characterized in-house or "primary" standard must be established. This involves obtaining the highest purity material available and subjecting it to rigorous characterization to confirm its identity, purity, and relevant physicochemical properties.

Sourcing and Qualifying a Candidate Reference Standard

The first step is to source a high-purity batch of 2-Methoxy-2-(2-methoxyphenyl)acetic acid. Several chemical suppliers offer this compound, typically with a purity of 98% or higher.

Supplier CAS Number Molecular Formula Stated Purity Available Documentation
Sigma-Aldrich 93-25-4 (for the achiral analogue)C9H10O3≥98%Certificate of Analysis, SDS
Merck Millipore 93-25-4 (for the achiral analogue)C9H10O3Not specifiedMSDS, CoA
Fisher Scientific 93-25-4 (for the achiral analogue)C9H10O399%Certificate of Analysis, SDS
Santa Cruz Biotechnology 93-25-4 (for the achiral analogue)C9H10O3Not specifiedCertificate of Analysis

Note: The listed CAS number 93-25-4 corresponds to the achiral 2-Methoxyphenylacetic acid. The chiral 2-Methoxy-2-(2-methoxyphenyl)acetic acid may not have a dedicated CAS number for each enantiomer.

A Certificate of Analysis (CoA) from the supplier provides initial information on the material's identity and purity, but for establishing a reference standard, independent verification and further characterization are essential.

Comprehensive Characterization of the Candidate Reference Standard

A candidate reference standard must be thoroughly characterized to ensure its suitability. This process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][3][4]

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for unambiguous structure elucidation.

  • 1H NMR: The proton NMR spectrum should be consistent with the structure of 2-Methoxy-2-(2-methoxyphenyl)acetic acid. Key signals would include those for the two methoxy groups, the aromatic protons, the alpha-proton, and the carboxylic acid proton.

  • 13C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the C-O stretches of the ether and methoxy groups.

Purity Assessment

Purity assessment is a multi-faceted process that involves evaluating organic impurities, inorganic impurities, and residual solvents.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling: A validated, stability-indicating HPLC method is the cornerstone of purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare Standard and Sample Solutions HPLC Inject into HPLC System Prep->HPLC Column C18 Reversed-Phase Column HPLC->Column Detection UV Detector (e.g., 220 nm) Column->Detection Mobile_Phase Gradient Elution (e.g., Acetonitrile/Water with Acid Modifier) Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity Impurities Identify and Quantify Impurities Chromatogram->Impurities

Caption: HPLC workflow for purity analysis.

Experimental Protocol: HPLC Method for Purity Determination

This method is based on general principles for the analysis of aromatic carboxylic acids.[5][6]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Standard Solution: Accurately weigh and dissolve the candidate reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • System Suitability:

    • As per USP <621>, the system suitability should be established.[7][8][9][10] This includes parameters like tailing factor (should be ≤ 2.0) and theoretical plates.

Chiral HPLC for Enantiomeric Purity: Since 2-Methoxy-2-(2-methoxyphenyl)acetic acid is chiral, its enantiomeric purity must be determined.

Chiral_HPLC_Workflow cluster_prep_chiral Sample Preparation cluster_hplc_chiral Chiral HPLC Analysis cluster_data_chiral Data Analysis Prep_Chiral Prepare Racemic and Enantiopure Solutions HPLC_Chiral Inject into HPLC System Prep_Chiral->HPLC_Chiral Chiral_Column Chiral Stationary Phase (e.g., Polysaccharide-based) HPLC_Chiral->Chiral_Column Detection_Chiral UV Detector Chiral_Column->Detection_Chiral Mobile_Phase_Chiral Isocratic Elution (e.g., Hexane/Isopropanol with Acid Modifier) Chromatogram_Chiral Obtain Chromatogram Detection_Chiral->Chromatogram_Chiral Resolution Calculate Resolution between Enantiomers Chromatogram_Chiral->Resolution Enantiomeric_Purity Determine Enantiomeric Excess (%ee) Chromatogram_Chiral->Enantiomeric_Purity

Caption: Chiral HPLC workflow for enantiomeric purity.

Experimental Protocol: Chiral HPLC Method

The development of a chiral separation method is often empirical.[11][12][13] A common starting point is to screen different chiral stationary phases (CSPs). Polysaccharide-based columns are often effective for a wide range of compounds.

  • Chromatographic System:

    • Column: Chiralpak IA or similar amylose-based CSP, 4.6 mm x 250 mm, 5 µm.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid. The ratio may need to be optimized to achieve adequate resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Racemic Standard: If available, a 50:50 mixture of the enantiomers should be used to confirm the resolution of the method.

    • Sample Solution: Dissolve the candidate reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

Thermogravimetric Analysis (TGA): TGA is used to determine the amount of volatile and non-volatile inorganic impurities (residue on ignition).

Karl Fischer Titration: This is the standard method for determining the water content.

Comparison of Analytical Data

Once the analytical methods are in place, a comparison of different batches or potential sources of 2-Methoxy-2-(2-methoxyphenyl)acetic acid can be performed. The following table illustrates the type of comparative data that should be generated.

Parameter Supplier A (Batch 1) Supplier B (Batch 1) Acceptance Criteria Method
Appearance White to off-white powderWhite powderConforms to descriptionVisual Inspection
Identity (NMR) ConformsConformsSpectrum conforms to structure1H and 13C NMR
Purity (HPLC) 99.5%99.2%≥ 99.0%HPLC-UV
Largest Impurity 0.2%0.4%≤ 0.5%HPLC-UV
Total Impurities 0.5%0.8%≤ 1.0%HPLC-UV
Enantiomeric Purity >99.9% ee>99.9% ee≥ 99.8% eeChiral HPLC
Water Content 0.1%0.3%≤ 0.5%Karl Fischer
Residue on Ignition <0.1%<0.1%≤ 0.1%TGA

This comparative data allows for the selection of the most suitable batch to serve as the in-house reference standard.

Conclusion and Best Practices

Establishing a reference standard for a novel or niche compound like 2-Methoxy-2-(2-methoxyphenyl)acetic acid requires a systematic and scientifically sound approach. By sourcing high-purity material and conducting a comprehensive characterization using a suite of orthogonal analytical techniques, a reliable in-house standard can be qualified. The analytical methods themselves must be developed and validated according to ICH guidelines to ensure they are fit for purpose. This guide provides a robust framework for researchers and drug development professionals to ensure the quality and consistency of their analytical data, even in the absence of an official pharmacopeial standard.

References

  • USP-NF <621> Chromatography. (2023, November 1).
  • usp31nf26s1_c621, General Chapters: <621> CHROM
  • Revisions per USP 621. Agilent.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • Are You Sure You Understand USP <621>? (2024, September 16).
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • 2-Methoxyphenylacetic acid 98 93-25-4. Sigma-Aldrich.
  • (2-Methoxyphenoxy)acetic acid. SIELC Technologies.
  • Certificate of Analysis.
  • 2-methoxyphenyl acetic acid, 93-25-4. The Good Scents Company.
  • 2-Methoxyphenylacetic acid CAS 93-25-4 | 818671. Merck Millipore.
  • 2-Methoxyphenylacetic acid. PubChem.
  • (R)-2-Hydroxy-2-(2-methoxyphenyl)acetic acid. ChemScene.
  • 2-Methoxyphenylacetic acid, 99%. Fisher Scientific.
  • 2-Methoxyphenylacetic acid(93-25-4) 13C NMR spectrum. ChemicalBook.
  • Supporting Inform
  • 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis. ChemicalBook.
  • 2-Methoxyphenylacetic acid | CAS 93-25-4. Santa Cruz Biotechnology.
  • 2-Hydroxy-2-(2-methoxyphenyl)acetic acid (CAS 10408-29-4). Fluorochem.
  • Chiral HPLC Separ
  • 2-Amino-2-(2-methoxyphenyl)acetic acid. AdooQ BioScience.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC²).
  • 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. Benchchem.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • 2-Methoxyphenylacetic acid, TMS deriv

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Immediate Action Required: Treat as a severe mucosal irritant. While GHS classification labels 2-Methoxy-2-(2-methoxyphenyl)acetic acid as a "Warning" class irritant (H315, H319, H335) [1], its chemical structure—an alpha-methoxy acid—presents a dual threat often underestimated in R&D settings.

  • Acidity: As a carboxylic acid, it will cause immediate protein denaturation upon contact with mucous membranes (eyes, respiratory tract).

  • Lipophilicity: The methoxy-ether linkages increase the molecule's lipophilicity compared to unsubstituted phenylacetic acids. This facilitates faster dermal absorption, potentially carrying the acidic proton into sub-dermal tissue before the user notices a burn [2].

Operational Rule: Do not handle on an open bench. All manipulations involving powder transfer or heating must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The "standard lab PPE" (coat, glasses, nitrile gloves) is insufficient for all workflows involving this compound. You must adapt your PPE based on the state of matter and the solvent system.

PPE Selection Logic

Use the following logic to determine your required gear:

PPE_Logic Start START: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution In Solution State->Solution Reaction/Workup PPE_Solid REQUIRED PPE: 1. N95/P100 Respirator (if outside hood) 2. Nitrile Gloves (5 mil) 3. Safety Glasses w/ Side Shields Solid->PPE_Solid Solvent_Check Identify Solvent Solution->Solvent_Check PPE_Polar Solvent: Alcohols/Water REQUIRED PPE: 1. Std. Nitrile Gloves 2. Chemical Splash Goggles Solvent_Check->PPE_Polar MeOH, EtOH, H2O PPE_NonPolar Solvent: DCM / Chloroform REQUIRED PPE: 1. Silver Shield / Laminate Gloves (Standard Nitrile degrades in <2 mins) 2. Fume Hood Mandatory Solvent_Check->PPE_NonPolar Halogenated Solvents

Figure 1: Decision tree for selecting PPE based on physical state and solvent carrier. Note the critical escalation for halogenated solvents.

Detailed Glove Specifications

Scientific Rationale: The solute (the acid) does not permeate gloves alone; the solvent acts as the carrier. If the solvent breaches the glove, the acid is carried to your skin.

Solvent SystemRecommended Glove MaterialMin.[1] ThicknessBreakthrough TimeProtocol
Solid (Dry) Nitrile (Industrial Grade)0.11 mm (4-5 mil)> 480 minSingle glove acceptable. Change if dusty.
Water / Alcohols Nitrile0.11 mm (4-5 mil)> 240 minStandard lab practice.
DCM / Chloroform Laminate (Silver Shield) Multi-layer> 240 minCRITICAL: Thin nitrile fails in <2 mins [3]. Use Laminate liners under Nitrile outer gloves for dexterity.
THF / Ethers PVA or LaminateMulti-layer> 60 minDouble-glove (Nitrile over Laminate).

Operational Protocols & Self-Validating Systems

A. Weighing & Transfer (Solid State)

Hazard: Static-charged dust inhalation (H335).

  • Engineering Control: Use a static-dissipative balance enclosure or a powder funnel within the fume hood.

  • The "Black Surface" Validation:

    • Place a sheet of black conductive paper inside the hood workspace.

    • Perform weighing.

    • Check: Any white dust visible on the black paper indicates poor technique or static scatter. Clean immediately with a wet wipe (do not sweep dry dust).

B. Reaction Setup (Solution State)

Hazard: Splash and vapor exposure.

  • The "Double-Glove" Check:

    • When using halogenated solvents (DCM), don a Silver Shield laminate glove first, then a tight-fitting nitrile glove over it.

    • Validation: If the outer nitrile glove ripples or expands (swells), the solvent has breached the outer layer. The inner laminate glove is protecting you. STOP immediately , remove both pairs, wash hands, and re-glove.

C. Spill Response (Acid Neutralization)

Do not simply wipe up spills. Neutralize them to prevent acid burns to cleaning staff.

Spill_Response Spill Spill Detected Isolate Isolate Area (Ventilate) Spill->Isolate PPE_Up Don Goggles & Resistant Gloves Isolate->PPE_Up Neutralize Apply NaHCO3 (Baking Soda) PPE_Up->Neutralize Check Bubbling Stops? Neutralize->Check Check->Neutralize No (Still Acidic) Clean Collect as Chemical Waste Check->Clean Yes (Neutral)

Figure 2: Iterative neutralization loop. Do not collect waste until CO2 evolution (bubbling) ceases.

Waste Disposal & Deactivation

Disposal Classification: Hazardous Chemical Waste (Acidic/Organic).

  • Segregation:

    • DO NOT mix with oxidizing agents (Nitric acid, Peroxides). The methoxy ether group can form unstable species or undergo exothermic oxidation [4].

    • DO NOT mix with strong bases (NaOH) in a closed container. The neutralization is exothermic; heat generation can pressurize and rupture the container.

  • Container Labeling:

    • Must read: "Organic Acid Waste: 2-Methoxy-2-(2-methoxyphenyl)acetic acid."

    • Hazard Checkbox: [x] Irritant [x] Corrosive (if pH < 2).

  • Decontamination of Glassware:

    • Rinse glassware with 5% Sodium Bicarbonate (NaHCO3) solution before removing from the fume hood. This converts the acid to its water-soluble sodium salt, which is safer to handle during washing.

References

  • PubChem. (2025).[2][3] 2-Methoxy-2-(2-methoxyphenyl)acetic acid - Safety and Hazards. National Library of Medicine. [Link]

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide: Nitrile Gloves vs. Dichloromethane. [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

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